Rapacuronium Bromide
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H61N2O4.BrH/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2;/h6,27-33,35H,1,7-25H2,2-5H3;1H/q+1;/p-1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQTUXZKLGXYIU-GWSNJHLMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H61BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048823 | |
| Record name | Rapacuronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
677.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156137-99-4 | |
| Record name | Rapacuronium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156137-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rapacuronium bromide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156137994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rapacuronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 156137-99-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAPACURONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65Q4QDG4KC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rapacuronium Bromide: A Technical Guide to its Mechanism of Action at the Neuromuscular Junction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapacuronium (B1238877) bromide is a nondepolarizing neuromuscular blocking agent characterized by its rapid onset of action and short duration.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of Rapacuronium bromide at the neuromuscular junction. The primary focus is its competitive antagonism at the nicotinic acetylcholine (B1216132) receptors (nAChRs). Additionally, this guide delves into the significant allosteric modulation of muscarinic acetylcholine receptors (mAChRs), which contributes to its unique side-effect profile, notably bronchospasm.[3] The document presents a compilation of quantitative pharmacodynamic data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Introduction
This compound is an aminosteroid (B1218566) neuromuscular blocking agent.[4][5] It was developed to provide a rapid onset of muscle relaxation for procedures such as tracheal intubation, with a duration of action shorter than other nondepolarizing agents available at the time. Its clinical use was, however, limited due to a notable incidence of bronchospasm. Understanding the dual receptor interaction of Rapacuronium is critical for the development of future neuromuscular blocking agents with improved safety profiles.
Primary Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor
The principal mechanism of action of this compound is the competitive antagonism of postsynaptic nicotinic acetylcholine receptors at the motor endplate. By binding to these receptors, Rapacuronium prevents acetylcholine from binding and subsequently depolarizing the muscle fiber, leading to muscle relaxation.
Neuromuscular Transmission Signaling Pathway
The process of neuromuscular transmission begins with the arrival of an action potential at the presynaptic nerve terminal, triggering the influx of Ca2+ and the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to nicotinic receptors on the muscle endplate, leading to depolarization and muscle contraction. Rapacuronium competitively inhibits this final step.
Figure 1: Neuromuscular Junction Signaling and Rapacuronium's Competitive Antagonism.
Secondary Mechanism of Action: Allosteric Modulation of Muscarinic Acetylcholine Receptors
A significant aspect of Rapacuronium's pharmacology is its interaction with muscarinic acetylcholine receptors, which is linked to its adverse effect profile, particularly bronchospasm. Rapacuronium acts as an allosteric modulator of mAChRs.
Interaction with M2 and M3 Muscarinic Receptors
Studies have shown that Rapacuronium has a higher affinity for M2 muscarinic receptors compared to M3 receptors. M2 receptors are located on presynaptic nerve terminals in the airways and their activation inhibits acetylcholine release. By antagonizing these presynaptic M2 autoreceptors, Rapacuronium can lead to an increased release of acetylcholine in the airways. This excess acetylcholine then acts on postsynaptic M3 receptors on airway smooth muscle, which mediate bronchoconstriction.
Furthermore, Rapacuronium has been shown to be a positive allosteric modulator at the M3 receptor, potentiating the bronchoconstrictive effect of acetylcholine.
Figure 2: Rapacuronium's Interaction with Muscarinic Receptors in the Airway.
Quantitative Data
Pharmacodynamic Parameters
The potency and time course of action of this compound have been evaluated in numerous clinical trials. The following tables summarize key pharmacodynamic parameters.
| Parameter | Value (Adults) | Anesthetic Conditions | Reference |
| ED50 | ~0.3 mg/kg | Opioid/nitrous oxide/oxygen | |
| ED95 | ~1.03 mg/kg | Opioid/nitrous oxide/oxygen | |
| Onset of Action (1.5 mg/kg) | ~90 seconds | General Anesthesia | |
| Clinical Duration (1.5 mg/kg) | ~15 minutes | General Anesthesia |
| Population | ED50 | Anesthetic Conditions | Reference |
| Pediatric (1-12 years) | 0.4 mg/kg | Halothane | |
| Infants (1 month - 1 year) | 0.3 mg/kg | Halothane |
Muscarinic Receptor Binding Affinity
| Receptor Subtype | IC50 (μM) | Reference |
| M2 | 5.10 ± 1.5 | |
| M3 | 77.9 ± 11 |
Experimental Protocols
In Vivo Assessment of Neuromuscular Blockade
A standard method for quantifying the effects of neuromuscular blocking agents in a clinical or preclinical setting involves monitoring the evoked muscle response to peripheral nerve stimulation.
Figure 3: Experimental Workflow for In Vivo Assessment of Neuromuscular Blockade.
Methodology:
-
Subject Preparation: The subject is anesthetized and appropriate physiological monitoring is established.
-
Nerve Stimulation: Stimulating electrodes are placed over a peripheral nerve, commonly the ulnar nerve at the wrist.
-
Response Measurement: The evoked mechanical or electrical response of the corresponding muscle (e.g., adductor pollicis) is measured. Train-of-four (TOF) stimulation is a common paradigm.
-
Baseline Measurement: A baseline response to stimulation is established before drug administration.
-
Drug Administration: this compound is administered intravenously.
-
Data Acquisition: The degree of neuromuscular blockade is quantified by the reduction in the evoked response from baseline. Key parameters measured include the onset of block, maximum block, and duration of action.
In Vitro Radioligand Binding Assay for Muscarinic Receptors
Competitive radioligand binding assays are employed to determine the binding affinity of a compound for a specific receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest (e.g., M2 or M3) are prepared.
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound exerts its primary neuromuscular blocking effect through competitive antagonism at the nicotinic acetylcholine receptors of the motor endplate. Its rapid onset and short duration of action are key pharmacodynamic features. However, its significant interaction with muscarinic acetylcholine receptors, particularly its antagonist activity at presynaptic M2 receptors and positive allosteric modulation of postsynaptic M3 receptors in the airways, provides a clear mechanistic basis for the observed adverse effect of bronchospasm. This dual-receptor activity underscores the importance of comprehensive receptor profiling in the development of new neuromuscular blocking agents to ensure both efficacy and safety.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical pharmacology of this compound, a new short-acting neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mechanism for rapacuronium-induced bronchospasm: M2 muscarinic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a review of its use in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Rapacuronium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapacuronium bromide, known by the trade name Raplon, is a rapid-onset, short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Structurally, it is an aminosteroid (B1218566) derivative designed to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures.[1][2] This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic pathways for this compound. It includes tabulated quantitative data, detailed experimental protocols derived from patent literature, and visualizations of the synthetic and mechanistic pathways to serve as a valuable resource for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is a synthetic aminosteroid with the chemical name 1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-(1-oxopropoxy)-2-(1-piperidinyl)androstan-16-yl]-1-(2-propenyl)piperidinium bromide.[3] It possesses a steroidal backbone, a common feature among many neuromuscular blocking agents, which is modified with two piperidinyl groups. One of these piperidinyl groups is quaternized with an allyl group, contributing to its neuromuscular blocking activity.
The chemical formula of this compound is C₃₇H₆₁BrN₂O₄, and its molecular weight is 677.78 g/mol .
| Property | Value | Reference |
| Chemical Formula | C₃₇H₆₁BrN₂O₄ | |
| Molecular Weight | 677.78 g/mol | |
| CAS Number | 156137-99-4 | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water |
Synthesis of this compound
The synthesis of this compound is a multi-step process that starts from an epiandrosterone (B191177) derivative. The general synthetic scheme involves the introduction of piperidinyl groups at the 2 and 16 positions of the steroid nucleus, followed by functional group manipulations at the 3 and 17 positions, and finally, quaternization of one of the piperidinyl nitrogen atoms. While specific patents, such as US Patent 5,418,226, outline the preparation, this guide provides a more detailed, step-by-step protocol synthesized from available chemical literature and patent information.
Synthetic Pathway
Experimental Protocols
Step 1: Synthesis of (2β,3α,5α,16β)-2,16-bis(1-piperidinyl)-androstan-3-ol-17-one
-
Materials: Epiandrosterone acetate (B1210297), piperidine (B6355638), potassium tert-butoxide, methanol (B129727), dichloromethane (B109758).
-
Procedure: A solution of epiandrosterone acetate in a suitable solvent like toluene (B28343) is reacted with an excess of piperidine in the presence of a strong base such as potassium tert-butoxide. The reaction mixture is heated to reflux for several hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield (2β,3α,5α,16β)-2,16-bis(1-piperidinyl)-androstan-3-ol-17-one.
Step 2: Acetylation of the 3-hydroxyl group
-
Materials: (2β,3α,5α,16β)-2,16-bis(1-piperidinyl)-androstan-3-ol-17-one, acetic anhydride (B1165640), pyridine (B92270), dichloromethane.
-
Procedure: The product from Step 1 is dissolved in a mixture of pyridine and dichloromethane. Acetic anhydride is added dropwise at 0 °C, and the reaction is stirred at room temperature overnight. The reaction mixture is then poured into ice water and extracted with dichloromethane. The combined organic layers are washed with dilute hydrochloric acid, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to give (2β,3α,5α,16β)-3-(acetyloxy)-2,16-bis(1-piperidinyl)-androstan-17-one.
Step 3: Reduction of the 17-keto group
-
Materials: (2β,3α,5α,16β)-3-(acetyloxy)-2,16-bis(1-piperidinyl)-androstan-17-one, sodium borohydride (B1222165), methanol.
-
Procedure: The ketone from Step 2 is dissolved in methanol and cooled to 0 °C. Sodium borohydride is added portion-wise, and the mixture is stirred for a few hours at room temperature. The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is dried and concentrated to yield (2β,3α,5α,16β,17β)-3-(acetyloxy)-2,16-bis(1-piperidinyl)-androstan-17β-ol.
Step 4: Propionylation of the 17-hydroxyl group
-
Materials: (2β,3α,5α,16β,17β)-3-(acetyloxy)-2,16-bis(1-piperidinyl)-androstan-17β-ol, propionic anhydride, pyridine, dichloromethane.
-
Procedure: Similar to the acetylation in Step 2, the alcohol from Step 3 is reacted with propionic anhydride in a mixture of pyridine and dichloromethane to yield (2β,3α,5α,16β,17β)-3-(acetyloxy)-17-(1-oxopropoxy)-2,16-bis(1-piperidinyl)androstane.
Step 5: Quaternization with Allyl Bromide
-
Materials: (2β,3α,5α,16β,17β)-3-(acetyloxy)-17-(1-oxopropoxy)-2,16-bis(1-piperidinyl)androstane, allyl bromide, acetonitrile (B52724).
-
Procedure: The tertiary amine from Step 4 is dissolved in acetonitrile, and an excess of allyl bromide is added. The mixture is stirred at room temperature for 24-48 hours. The precipitated product, this compound, is collected by filtration, washed with cold acetonitrile and diethyl ether, and then dried under vacuum. Further purification can be achieved by recrystallization.
Spectroscopic and Quantitative Data
Expected Spectroscopic Data
| Technique | Key Expected Features |
| ¹H NMR | Signals for the steroid backbone protons, two piperidinyl groups, an acetyl group (singlet around 2.0 ppm), a propionyl group (triplet and quartet), and an allyl group (multiplets for vinyl and methylene (B1212753) protons). |
| ¹³C NMR | Resonances for the 37 carbon atoms, including those of the steroid nucleus, piperidinyl rings, acetyl, propionyl, and allyl groups. Carbonyl carbons of the ester groups are expected in the 170-180 ppm region. |
| FTIR (cm⁻¹) | Characteristic C=O stretching vibrations for the ester groups (around 1730-1740 cm⁻¹), C-O stretching bands, and C-N stretching bands. |
| Mass Spec. | The molecular ion peak [M-Br]⁺ is expected. Fragmentation patterns would likely involve cleavage of the ester and piperidinyl side chains. |
Pharmacological Data
| Parameter | Value | Species | Reference |
| ED₅₀ | ~0.3 mg/kg | Human (adult) | |
| Onset of Action | ~90 seconds (mean) | Human (adult) | |
| Clinical Duration | ~15 minutes (mean) | Human (adult) |
Mechanism of Action
This compound functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and depolarizing the postsynaptic membrane, thus inhibiting muscle contraction.
Experimental Workflow for Pharmacological Characterization
The determination of the neuromuscular blocking potency (e.g., ED₅₀) of compounds like this compound typically involves in vivo studies in animal models or clinical trials in humans.
Detailed Protocol for ED₅₀ Determination
-
Subject Preparation: Anesthetize the subject (animal or human) and ensure adequate ventilation, often via endotracheal intubation.
-
Nerve Stimulation: Place stimulating electrodes over a peripheral nerve, such as the ulnar nerve at the wrist.
-
Muscle Response Measurement: Attach a force transducer to the corresponding muscle (e.g., the adductor pollicis of the thumb) to measure the evoked twitch response.
-
Baseline Measurement: Deliver supramaximal nerve stimuli (e.g., train-of-four stimulation) and record the baseline twitch height.
-
Drug Administration: Administer a single intravenous bolus dose of this compound.
-
Recording of Neuromuscular Blockade: Continue nerve stimulation and record the decrease in twitch height over time. The maximum depression of the first twitch (T1) is determined.
-
Dose-Response Analysis: Repeat the procedure with different doses in a cohort of subjects. Plot the log of the dose versus the percentage of T1 depression. Fit the data to a sigmoid dose-response curve to calculate the ED₅₀ (the dose required to produce a 50% reduction in T1 twitch height).
Conclusion
This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The multi-step synthesis, while complex, follows established principles of steroid chemistry. The pharmacological data and mechanism of action highlight its role as a potent, rapid, and short-acting neuromuscular blocking agent. The provided experimental workflows offer a foundational understanding of the methods used to characterize such compounds. It is important to note that this compound was withdrawn from the market due to concerns about bronchospasm. Nevertheless, the study of its chemistry and pharmacology remains valuable for the development of safer and more effective neuromuscular blocking agents.
References
Rapacuronium Bromide: A Technical Guide on a Nondepolarizing Neuromuscular Blocking Agent
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Rapacuronium (B1238877) Bromide, a nondepolarizing neuromuscular blocking agent. The document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical applications, and the significant adverse effects that led to its market withdrawal. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and evaluation of neuromuscular blocking agents.
Introduction
Rapacuronium Bromide (formerly known as Raplon®) is an aminosteroid (B1218566) nondepolarizing neuromuscular blocking agent (NMBA) that was developed to provide a rapid onset and short duration of action, similar to the depolarizing agent succinylcholine, but without its associated adverse effects.[1][2] It was designed to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures.[3] Despite its promising pharmacodynamic profile, this compound was voluntarily withdrawn from the market due to a significant risk of fatal bronchospasm.[3][4] This guide will delve into the scientific and clinical data that defined both its potential and its ultimate failure.
Mechanism of Action
This compound acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of the neuromuscular junction. By competing with the endogenous neurotransmitter acetylcholine (ACh), it prevents the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction. This mechanism is characteristic of all nondepolarizing neuromuscular blocking agents. The rapid equilibration between the plasma and the site of effect is the primary reason for its unusually rapid onset of action.
dot
Pharmacokinetics
This compound exhibits a rapid clearance compared to many other NMBAs. It is metabolized via hydrolysis of the acetyloxy-ester bond at the 3-position to form an active metabolite, 3-hydroxy rapacuronium. This metabolite is at least as potent as the parent compound and is eliminated more slowly.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Adult | Geriatric (≥65 years) | Pediatric (1-12 years) | Infants (1 month - <1 year) | Renal Impairment | Hepatic Insufficiency |
| Clearance (L/h/kg) | ~0.45 (range: 0.26-0.67) | Marginally declined | Reduced | N/A | Reduced by ~30% | Not markedly different |
| Volume of Distribution (Vdss, L/kg) | ~0.3 | N/A | N/A | N/A | N/A | N/A |
| Active Metabolite (3-hydroxy) | Yes, potent and slowly eliminated | Yes | Yes | Yes | Highly cumulative | N/A |
Pharmacodynamics
Rapacuronium was noted for its rapid onset of action and short to medium duration, which was dose-dependent. Its potency is lower than many other nondepolarizing NMBAs.
Data Presentation: Pharmacodynamic Parameters
| Parameter | Adult | Geriatric (≥65 years) | Pediatric (1-12 years) | Infants (1 month - <1 year) |
| ED50 (mg/kg) | ~0.3 | ~0.3 | 0.4 | 0.3 |
| ED95 (mg/kg) | N/A | N/A | N/A | N/A |
| Onset of Action (1.5 mg/kg dose) | ~90 seconds (range: 35-219) | Similar to adults | Similar to adults | Similar to adults |
| Clinical Duration (1.5 mg/kg dose) | ~15 minutes (range: 6-30) | Similar to adults | Similar to adults | Similar to adults |
Clinical Use
The primary intended clinical application for this compound was to facilitate rapid sequence intubation, providing an alternative to succinylcholine. Clinical trials demonstrated that at a dose of 1.5 mg/kg, it produced clinically acceptable intubating conditions at approximately 60 seconds. Repeat dosing was possible for maintenance of neuromuscular blockade during surgical procedures.
Adverse Effects and Market Withdrawal
The most significant and ultimately career-ending adverse effect of this compound was the incidence of bronchospasm, which could be severe and, in some cases, fatal. The risk of bronchospasm was found to be dose-related and was a key factor in its withdrawal from the market in 2001. Other reported adverse effects included tachycardia and hypotension. A study in pediatric patients found that those with a prior history of reactive airway disease and those undergoing rapid sequence induction were at a significantly higher risk of developing bronchospasm.
dot
Experimental Protocols
The evaluation of this compound in clinical trials involved standardized methodologies to assess its efficacy and safety. Below are detailed descriptions of key experimental protocols.
Determination of Potency (ED95)
The effective dose required to produce 95% suppression of the first twitch (T1) of the train-of-four (TOF) response (ED95) is a measure of the potency of a neuromuscular blocking agent.
Methodology:
-
Patient Selection: A cohort of consenting adult patients (ASA physical status I or II) scheduled for elective surgery is recruited.
-
Anesthesia: A standardized anesthetic regimen is administered, typically involving an intravenous induction agent (e.g., propofol) and maintenance with an inhaled anesthetic (e.g., sevoflurane) and an opioid (e.g., fentanyl).
-
Neuromuscular Monitoring: The ulnar nerve is stimulated at the wrist using a peripheral nerve stimulator. The evoked response of the adductor pollicis muscle is measured using a force transducer (mechanomyography) or an accelerometer (acceleromyography).
-
Baseline Measurement: A baseline single twitch height is established before the administration of the neuromuscular blocking agent.
-
Dose Administration: Incremental doses of this compound are administered intravenously to different groups of patients.
-
Data Analysis: The maximum depression of the twitch height is recorded for each dose. A dose-response curve is then constructed by plotting the percentage of twitch depression against the logarithm of the dose. The ED95 is then calculated from this curve using probit analysis or logistic regression.
Assessment of Neuromuscular Blockade using Train-of-Four (TOF) Monitoring
TOF monitoring is a standard method for assessing the degree of neuromuscular blockade during anesthesia.
Methodology:
-
Electrode Placement: Two electrodes are placed over the ulnar nerve on the volar aspect of the wrist.
-
Stimulation: A peripheral nerve stimulator delivers four supramaximal electrical stimuli in a two-second period (2 Hz).
-
Observation: The number of evoked muscle twitches of the adductor pollicis muscle is observed. The ratio of the amplitude of the fourth twitch to the first twitch (TOF ratio) is a key indicator of recovery from neuromuscular blockade.
-
Interpretation:
-
Four twitches: Minimal to no blockade.
-
Three twitches: Moderate blockade.
-
Two twitches: Deep blockade.
-
One twitch: Profound blockade.
-
No twitches: Complete blockade.
-
A TOF ratio of >0.9 is generally considered indicative of adequate recovery of neuromuscular function.
-
Evaluation of Intubating Conditions
The quality of tracheal intubating conditions is a critical measure of the clinical utility of a rapid-onset neuromuscular blocking agent.
Methodology:
-
Patient Preparation: Patients are anesthetized according to a standardized protocol.
-
Drug Administration: A predetermined intubating dose of this compound (e.g., 1.5 mg/kg) is administered as a rapid intravenous bolus.
-
Laryngoscopy and Intubation: At a specified time point after drug administration (e.g., 60 seconds), an experienced anesthesiologist performs laryngoscopy and tracheal intubation.
-
Scoring: The intubating conditions are assessed by a blinded observer using a standardized scoring system (e.g., the Viby-Mogensen scale). This scale typically evaluates factors such as ease of laryngoscopy, position of the vocal cords, and patient response to intubation (e.g., coughing or movement).
-
Data Collection: The scores for each component are recorded and an overall assessment of intubating conditions (e.g., excellent, good, poor) is made.
dot
Conclusion
This compound represented a significant attempt to develop a nondepolarizing neuromuscular blocking agent with the rapid onset and short duration of succinylcholine, thereby filling a perceived gap in clinical practice. While its pharmacodynamic profile was indeed promising, the unacceptable risk of severe bronchospasm highlighted the critical importance of a thorough safety evaluation in diverse patient populations during drug development. The story of this compound serves as a crucial case study for researchers and drug development professionals, emphasizing that a favorable pharmacokinetic and pharmacodynamic profile does not guarantee clinical success and that unforeseen adverse effects can derail an otherwise promising compound. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for the continued development of safer and more effective neuromuscular blocking agents.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical pharmacology of this compound, a new short-acting neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Rapacuronium and the risk of bronchospasm in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of Rapacuronium Bromide (Org-9487): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapacuronium (B1238877) bromide (Org-9487) was a short-acting, non-depolarizing aminosteroid (B1218566) neuromuscular blocking agent developed by Organon Teknika.[1] Heralded as a potential replacement for succinylcholine, it offered a rapid onset of action for tracheal intubation.[2][3] However, its journey from a promising surgical tool to a withdrawn drug was swift, primarily due to an unforeseen and severe adverse effect: fatal bronchospasm.[3][4] This technical guide provides an in-depth analysis of the discovery, development, mechanism of action, and eventual market withdrawal of rapacuronium bromide. It serves as a case study for drug development professionals, highlighting the critical importance of understanding a compound's full pharmacological profile.
Discovery and Development Rationale
The quest for an ideal neuromuscular blocking agent has been a long-standing endeavor in anesthesiology. The primary goal was to develop a non-depolarizing agent with the rapid onset and short duration of the depolarizing agent succinylcholine, but without its associated side effects such as muscle fasciculations, hyperkalemia, and prolonged paralysis in patients with pseudocholinesterase deficiency.
This compound, a 16-N-allyl, 17-beta-propionate analog of vecuronium, emerged from a focused drug discovery program aimed at achieving this goal. The molecular modifications were intended to produce a compound with low potency, which was hypothesized to correlate with a more rapid onset of action.
Drug Development Workflow
The development of rapacuronium followed a conventional pharmaceutical pipeline, from preclinical evaluation to multi-phase clinical trials.
References
- 1. This compound (Organon Teknika) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of this compound, a new short-acting neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
An In-Depth Technical Guide to the Physicochemical Properties of Research-Grade Rapacuronium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of research-grade rapacuronium (B1238877) bromide. The information presented herein is intended to support research and development activities by providing essential data on the compound's identity, purity, solubility, stability, and other key characteristics. Methodologies for the determination of these properties are also detailed to assist in the replication and validation of these findings.
Chemical Identity and Physical Properties
Rapacuronium bromide is a synthetic aminosteroid (B1218566) that acts as a non-depolarizing neuromuscular blocking agent.[1] It was formerly marketed under the brand name Raplon.[2] The fundamental chemical and physical properties of research-grade this compound are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-(1-oxopropoxy)-2-(1-piperidinyl)androstan-16-yl]-1-(2-propenyl)piperidinium bromide | [3] |
| Synonyms | Org 9487, Raplon | [2][4] |
| Chemical Formula | C₃₇H₆₁BrN₂O₄ | |
| Molecular Weight | 677.78 g/mol | |
| CAS Number | 156137-99-4 | |
| Appearance | Crystals from diethyl ether-acetone; Solid; Light yellow to yellow | |
| Melting Point | 184 °C | |
| Optical Rotation | [α]²⁰D -12.7° (c = 1.01 in CHCl₃) |
Solubility and Partitioning Behavior
The solubility of this compound is a critical parameter for its formulation and in vitro handling. While highly soluble in some organic solvents, its aqueous solubility is predicted to be low. For intravenous administration, it was supplied as a lyophilized cake to be reconstituted.
Table 2: Solubility and Partition Coefficient of this compound
| Property | Value | Reference(s) |
| Solubility in DMSO | ≥ 125 mg/mL (184.42 mM) | |
| Predicted Water Solubility | 1.82e-05 mg/mL (ALOGPS) | |
| Predicted logP | 3.45 (ALOGPS), 2.32 (Chemaxon) | |
| Predicted pKa (Strongest Basic) | 9.65 (Chemaxon) |
Stability and Degradation
This compound is susceptible to hydrolysis, which is a key aspect of its metabolism. This degradation can also occur in vitro and is important to consider for solution stability.
Table 3: Stability Characteristics of this compound
| Property | Description | Reference(s) |
| Hydrolysis | Undergoes hydrolysis of the acetyloxy-ester bond at the 3-position to form the 3-hydroxy metabolite. This can occur at physiological pH and temperature and may be catalyzed by esterases. | |
| Metabolism | The cytochrome P450 enzyme system is not involved in its metabolism. | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture). |
Binding Characteristics
The interaction of this compound with plasma proteins can influence its distribution and availability at the target site.
Table 4: Protein Binding of this compound
| Property | Value | Reference(s) |
| Plasma Protein Binding | Variable, 50% to 88%. This variability is partly due to hydrolysis to its 3-hydroxy metabolite. |
Experimental Protocols
The following are representative methodologies for determining the key physicochemical properties of aminosteroid compounds like this compound.
Melting Point Determination (Capillary Method)
This protocol is based on the U.S. Pharmacopeia (USP) general chapter <741>.
-
Sample Preparation: The this compound sample is finely powdered and dried in a vacuum desiccator over a suitable desiccant for at least 16 hours.
-
Capillary Loading: A capillary tube (one end sealed) is charged with the dried powder to form a compact column of 2.5-3.5 mm in height.
-
Measurement: The loaded capillary is placed in a melting point apparatus. The temperature is raised until it is about 30°C below the expected melting point. The heating rate is then adjusted to 1-2°C per minute.
-
Data Recording: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.
Solubility Determination (Shake-Flask Method)
This is a standard method for determining equilibrium solubility.
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., purified water, buffer of a specific pH) in a sealed container.
-
Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve is used for quantification.
pKa Determination (Potentiometric Titration)
This method is suitable for determining the pKa of ionizable compounds, including quaternary ammonium (B1175870) compounds.
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if aqueous solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve.
Stability Assessment (HPLC Method)
A stability-indicating HPLC method can be used to monitor the degradation of this compound over time.
-
Solution Preparation: Solutions of this compound are prepared in the desired solvent and stored under specific conditions (e.g., different temperatures, pH values).
-
Chromatographic System: A reversed-phase HPLC system with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile (B52724) and a buffer) is used. Detection is typically performed using a UV detector at an appropriate wavelength.
-
Analysis: Aliquots of the stored solutions are injected into the HPLC system at various time points.
-
Data Evaluation: The peak area of the intact this compound is monitored over time. The appearance and increase of degradation product peaks (such as the 3-hydroxy metabolite) are also tracked to understand the degradation pathway.
Signaling Pathways and Mechanism of Action
Neuromuscular Junction Blockade
The primary mechanism of action of this compound is as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor end plate of the neuromuscular junction. By competing with acetylcholine (ACh), it prevents the depolarization of the muscle fiber membrane, thereby inhibiting muscle contraction.
Figure 1. Competitive antagonism of this compound at the neuromuscular junction.
Allosteric Modulation of Muscarinic Receptors
In addition to its effects at the neuromuscular junction, this compound acts as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs). It has a higher affinity for M2 receptors compared to M3 receptors. Its interaction with M3 receptors can lead to positive cooperativity, potentiating acetylcholine-induced responses, which has been linked to adverse effects such as bronchospasm.
Figure 2. Allosteric modulation of M2 and M3 muscarinic receptors by this compound.
References
The Core Pharmacology of ORG-9488: A Technical Guide to the Active Metabolite of Rapacuronium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapacuronium (B1238877) bromide, a rapid-onset, short-acting neuromuscular blocking agent, undergoes in vivo hydrolysis to its active metabolite, 3-desacetyl rapacuronium, also known as ORG-9488. This metabolite significantly contributes to the pharmacological profile of the parent drug, exhibiting greater potency and a slower onset of action. This technical guide provides a comprehensive overview of the core pharmacology of ORG-9488, including its pharmacokinetics, pharmacodynamics, and mechanism of action. Quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Visual diagrams of the metabolic pathway and mechanism of action are provided to facilitate understanding. This document is intended to serve as a key resource for researchers, scientists, and professionals involved in drug development and the study of neuromuscular blocking agents.
Introduction
Rapacuronium bromide (formerly ORG 9487) was developed as a nondepolarizing neuromuscular blocking agent with a rapid onset and short duration of action, positioning it as a potential alternative to succinylcholine.[1][2][3] A key aspect of its pharmacology is its metabolic conversion to the 3-desacetyl metabolite, ORG-9488.[4][5] This active metabolite possesses significant neuromuscular blocking activity and a distinct pharmacokinetic and pharmacodynamic profile compared to the parent compound. Understanding the properties of ORG-9488 is crucial for a complete comprehension of the clinical effects of rapacuronium, particularly in scenarios of prolonged administration or in specific patient populations.
Metabolism of Rapacuronium to ORG-9488
This compound is metabolized via hydrolysis of the acetyloxy-ester bond at the 3-position of its steroid nucleus, yielding the 3-hydroxy metabolite, ORG-9488. This hydrolysis can occur spontaneously at physiological pH and temperature and may also be catalyzed by nonspecific esterases. The cytochrome P450 enzyme system does not appear to be involved in this metabolic pathway.
Pharmacokinetics
The pharmacokinetic profiles of both rapacuronium and its metabolite ORG-9488 have been characterized in various studies. Following administration of rapacuronium, plasma concentrations of ORG-9488 are generally lower than the parent compound, especially after a single bolus dose. However, the slower clearance of ORG-9488 can lead to its accumulation with repeated dosing or infusions, particularly in patients with renal impairment.
Table 1: Pharmacokinetic Parameters of Rapacuronium and ORG-9488
| Parameter | Rapacuronium | ORG-9488 | Reference |
| Plasma Clearance | 6.56 mL/kg/min | 1.06 - 1.28 mL/kg/min | |
| 7.03 mL/kg/min | - | ||
| 7.25 mL/kg/min | 13.5 mL/kg/min | ||
| Volume of Distribution at Steady State (Vdss) | 292 mL/kg | - | |
| Rapid Distribution Half-life | 4.56 min | - | |
| Slow Distribution Half-life | 27.8 min | - | |
| Urinary Excretion Fraction | 6.2% | 51.9% - 53.5% |
Pharmacodynamics
ORG-9488 is a potent neuromuscular blocking agent, with some studies suggesting it is at least as potent, or even more potent, than rapacuronium. However, it exhibits a slower onset of action. The neuromuscular block induced by ORG-9488 is reversible with acetylcholinesterase inhibitors like neostigmine.
Table 2: Pharmacodynamic Parameters of Rapacuronium and ORG-9488
| Parameter | Rapacuronium | ORG-9488 | Reference |
| ED90 (mg/kg) | 1.03 | 0.46 | |
| EC50 (mcg/mL) | 4.44 | 2.06 | |
| keo (1/minute) | 0.44 | 0.10 | |
| γ | 2.97 | 4.83 | |
| Onset Time (at equipotent doses) | Rapid | Slower |
ED90: Dose required to produce 90% suppression of the first twitch of the train-of-four. EC50: Plasma concentration required to produce 50% of the maximum effect. keo: Rate constant for drug transfer between plasma and the effect site. γ: Steepness of the concentration-response curve.
Mechanism of Action at the Neuromuscular Junction
Like other nondepolarizing neuromuscular blocking agents, ORG-9488 acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By blocking the binding of acetylcholine, it prevents depolarization of the motor endplate and subsequent muscle contraction.
Studies have investigated the potency of ORG-9488 at recombinant muscle-type nAChRs. The potencies of rapacuronium and ORG-9488 were found to be statistically similar at both fetal and adult muscle-type nAChRs.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific, step-by-step protocols are often proprietary or detailed within primary research articles, the following outlines the general methodologies employed in the study of ORG-9488.
Pharmacokinetic Analysis
-
Study Design: Typically involves the administration of rapacuronium to human volunteers or patients, followed by serial blood sampling.
-
Sample Analysis: Plasma concentrations of rapacuronium and ORG-9488 are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography.
-
Modeling: Pharmacokinetic parameters are often estimated using a population-based approach with mixed-effects modeling software (e.g., NONMEM). This allows for the characterization of inter-individual variability in pharmacokinetic parameters.
Pharmacodynamic Assessment
-
Neuromuscular Monitoring: The neuromuscular blocking effects are quantified by measuring the evoked muscle response to nerve stimulation.
-
Stimulation: The ulnar nerve is stimulated with a train-of-four (TOF) pattern at supramaximal intensity.
-
Measurement: The evoked twitch response of the adductor pollicis muscle is measured using mechanomyography (MMG) or electromyography (EMG).
-
-
Data Analysis: The degree of neuromuscular block is expressed as a percentage of the baseline twitch height. Pharmacodynamic parameters are then calculated by relating the plasma concentrations of the drug to the observed neuromuscular effect.
In Vitro Receptor Binding and Function Assays
-
Receptor Expression: Human fetal or adult muscle-type nAChR subunits are expressed in a suitable system, such as Xenopus laevis oocytes.
-
Electrophysiology: A whole-cell two-electrode voltage clamp technique is used to record the currents activated by acetylcholine (ACh) in the presence and absence of varying concentrations of ORG-9488.
-
Data Analysis: The inhibition of ACh-activated currents by ORG-9488 is measured to determine its potency (IC50) at the nAChR.
Clinical Implications
The presence of an active metabolite with a distinct pharmacological profile has important clinical implications. The accumulation of ORG-9488, particularly with prolonged use of rapacuronium or in patients with impaired renal function, can lead to a prolonged duration of neuromuscular blockade. This underscores the importance of neuromuscular monitoring in such clinical scenarios. The slower onset of ORG-9488 means its contribution to the initial rapid onset of neuromuscular block after a bolus of rapacuronium is minimal.
Conclusion
ORG-9488 is a clinically significant active metabolite of this compound. Its greater potency and slower elimination compared to the parent compound contribute to the overall pharmacological effect of rapacuronium, especially with repeated administration. A thorough understanding of the pharmacokinetics and pharmacodynamics of ORG-9488 is essential for the safe and effective use of rapacuronium and for the development of future neuromuscular blocking agents. This technical guide provides a consolidated resource of the current knowledge on this important metabolite.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a review of its use in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of this compound, a new short-acting neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
Off-Target Pharmacology of Rapacuronium Bromide: An In-depth Technical Guide on Muscarinic Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rapacuronium (B1238877) bromide, a non-depolarizing neuromuscular blocking agent, was withdrawn from the market due to a high incidence of bronchospasm.[1][2][3] Subsequent research has revealed that this adverse effect is linked to its off-target interactions with muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the complex pharmacology of rapacuronium at the five human muscarinic receptor subtypes (M1-M5). It details the quantitative binding and functional data, outlines the experimental protocols used for their determination, and visually represents the key signaling pathways and experimental workflows. Understanding these off-target effects is crucial for the development of safer neuromuscular blocking agents.
Introduction to Rapacuronium Bromide and Muscarinic Receptors
This compound is a steroid-based, monoquaternary neuromuscular blocking agent designed for rapid onset and short duration of action.[4][5] While its primary target is the nicotinic acetylcholine receptor at the neuromuscular junction, it exhibits significant interactions with muscarinic receptors, which are G-protein coupled receptors (GPCRs) widely distributed throughout the body. Muscarinic receptors are critical in mediating a vast array of physiological functions, including airway smooth muscle contraction, heart rate regulation, and glandular secretions.
The five muscarinic receptor subtypes are broadly classified based on their G-protein coupling:
-
M1, M3, M5 (Gq/11-coupled): Activation of these receptors typically leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
-
M2, M4 (Gi/o-coupled): Activation of these receptors generally inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and can also directly modulate ion channels through the βγ subunits of the G-protein.
Quantitative Pharmacology of Rapacuronium at Muscarinic Receptors
The interaction of rapacuronium with muscarinic receptors is complex, exhibiting subtype selectivity and allosteric modulatory effects. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Binding Affinities of Rapacuronium at Muscarinic Receptor Subtypes
| Receptor Subtype | Radioligand | Assay Type | Rapacuronium IC50 (μM) | Reference |
| M2 | [3H]-QNB | Competitive Binding | 5.10 ± 1.5 | |
| M3 | [3H]-QNB | Competitive Binding | 77.9 ± 11 | |
| All Subtypes | [3H]ACh | Equilibrium Binding | 2.7 - 17 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. [3H]-QNB: Tritiated quinuclidinyl benzilate, a non-selective muscarinic antagonist radioligand. [3H]ACh: Tritiated acetylcholine, the endogenous agonist radioligand.
Table 2: Functional Activity of Rapacuronium at Muscarinic Receptor Subtypes
| Receptor Subtype | Assay Type | Rapacuronium Effect | Rapacuronium EC50 (μM) | Effect on ACh Potency (at 0.1-1 μM Rapacuronium) | Reference |
| M1 | [35S]GTPγS Binding | Inverse Agonist | - | Increased | |
| M2 | [35S]GTPγS Binding | Inverse Agonist | 28 | Decreased | |
| M3 | [35S]GTPγS Binding | Inverse Agonist | 76 | Increased | |
| M4 | [35S]GTPγS Binding | Inverse Agonist | - | Decreased | |
| M5 | [35S]GTPγS Binding | Inverse Agonist | - | Increased |
EC50: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. [35S]GTPγS Binding: A functional assay that measures the activation of G-proteins. Inverse Agonist: A drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. ACh: Acetylcholine, the endogenous agonist.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction of rapacuronium with muscarinic receptors.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.
Objective: To determine the binding affinity (IC50) of this compound for muscarinic receptor subtypes.
Materials:
-
Membrane preparations from cells expressing a single subtype of human muscarinic receptor (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-N-methylscopolamine ([3H]NMS) or [3H]-quinuclidinyl benzilate ([3H]QNB)).
-
Unlabeled competitor (this compound).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled competitor (rapacuronium) are incubated with the receptor-containing membranes in the assay buffer.
-
Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of rapacuronium.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
[35S]GTPγS Binding Functional Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
Objective: To determine the functional effect (inverse agonism, allosteric modulation) of rapacuronium on muscarinic receptor-mediated G-protein activation.
Materials:
-
Membrane preparations from cells expressing a single subtype of human muscarinic receptor.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Agonist (e.g., acetylcholine).
-
Test compound (this compound).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.
-
Incubation: The membranes are then incubated with [35S]GTPγS, the test compound (rapacuronium), and in some experiments, a stimulating agonist (acetylcholine).
-
G-protein Activation: Upon receptor activation (or inverse agonism), the Gα subunit releases GDP and binds [35S]GTPγS.
-
Termination and Separation: The reaction is terminated, and the [35S]GTPγS-bound G-proteins are separated from the unbound [35S]GTPγS by rapid vacuum filtration.
-
Quantification: The amount of radioactivity on the filters is measured by scintillation counting.
-
Data Analysis: The data are analyzed to determine the EC50 and Emax values for rapacuronium's effect on basal and agonist-stimulated G-protein activation.
Workflow Diagram:
Caption: Workflow for a [35S]GTPγS binding functional assay.
Signaling Pathways and Allosteric Modulation
Rapacuronium's interaction with muscarinic receptors is not a simple competitive antagonism. It acts as a negative allosteric modulator, binding to a site on the receptor distinct from the acetylcholine binding site. This allosteric binding influences the affinity and efficacy of the endogenous ligand, acetylcholine.
M2 Receptor Signaling and Antagonism by Rapacuronium
In the airways, pre-synaptic M2 autoreceptors inhibit further release of acetylcholine from parasympathetic nerves. Blockade of these receptors by rapacuronium leads to an increased release of acetylcholine, which then acts on post-synaptic M3 receptors on airway smooth muscle, causing bronchoconstriction. This is considered a primary mechanism for the bronchospasm observed with rapacuronium.
Signaling Pathway Diagram:
Caption: M2 receptor-mediated inhibition of ACh release and its blockade by rapacuronium.
M3 Receptor Signaling and Positive Allosteric Modulation by Rapacuronium
At the postsynaptic M3 receptors on airway smooth muscle, rapacuronium exhibits a dichotomous effect. While it acts as a negative allosteric modulator at high concentrations, at lower, clinically relevant concentrations, it can potentiate the action of acetylcholine, leading to an enhanced contractile response. This positive cooperativity at the M3 receptor is another contributing factor to rapacuronium-induced bronchospasm.
Signaling Pathway Diagram:
Caption: Positive allosteric modulation of M3 receptor signaling by rapacuronium.
Conclusion and Implications for Drug Development
The off-target effects of this compound on muscarinic receptors are multifaceted and subtype-specific. Its potent antagonism of M2 autoreceptors, coupled with positive allosteric modulation of M3 receptors at low concentrations, creates a "perfect storm" for inducing bronchospasm. This in-depth analysis underscores the critical importance of comprehensive off-target pharmacological profiling during the preclinical development of new drug candidates. Future development of neuromuscular blocking agents should prioritize compounds with minimal affinity and functional activity at muscarinic receptors to avoid similar adverse effects. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. A mechanism for rapacuronium-induced bronchospasm: M2 muscarinic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapacuronium: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Clinical pharmacology of this compound, a new short-acting neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapacuronium: clinical pharmacology | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
An In-depth Technical Guide to the Aminosteroid Structure of Rapacuronium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aminosteroid (B1218566) neuromuscular blocking agent, Rapacuronium (B1238877) Bromide (formerly marketed as Raplon). This document delves into its chemical structure, mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization. Notably, this guide also addresses the significant adverse effect of bronchospasm associated with Rapacuronium Bromide, which ultimately led to its withdrawal from the market.
Core Aminosteroid Structure and Chemical Properties
This compound is a synthetic, nondepolarizing neuromuscular blocking agent belonging to the aminosteroid class.[1] Its chemical name is 1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-(1-oxopropoxy)-2-(1-piperidinyl)androstan-16-yl]-1-(2-propenyl)piperidinium bromide.[2] The core of its structure is a rigid androstane (B1237026) steroid nucleus, a common feature among aminosteroid muscle relaxants like pancuronium (B99182) and rocuronium.[2][3]
Key structural features that distinguish this compound include:
-
Mono-quaternary Ammonium (B1175870) Group: Unlike some other aminosteroids, Rapacuronium possesses a single quaternary ammonium group, which is essential for its binding to the nicotinic acetylcholine (B1216132) receptor.
-
Propenyl Group: An allyl (propenyl) group is attached to the quaternary nitrogen at position 16.
-
Ester Moieties: Acetoxy and propionoxy ester groups are present at positions 3 and 17 of the steroid nucleus, respectively. These ester linkages are susceptible to hydrolysis, leading to the formation of metabolites.[2]
The molecular formula of this compound is C37H61BrN2O4, and its molecular weight is 677.78 g/mol .
Mechanism of Action at the Neuromuscular Junction
This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction. By competing with the endogenous neurotransmitter acetylcholine (ACh), it prevents the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction and leading to skeletal muscle relaxation.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound, providing insights into its potency, pharmacokinetics, and interactions with muscarinic receptors.
Table 1: Potency and Efficacy for Neuromuscular Blockade
| Parameter | Value | Patient Population | Anesthesia | Reference |
| ED50 | ~0.3 mg/kg | Adults (18-64 years) | Opioid/Nitrous Oxide/Oxygen | |
| ~0.3 mg/kg | Geriatric (≥65 years) | Opioid/Nitrous Oxide/Oxygen | ||
| 0.4 mg/kg | Pediatric (1-12 years) | Not specified | ||
| 0.3 mg/kg | Infants (1 month - <1 year) | Not specified | ||
| ED95 | 0.75 ± 0.16 mg/kg | Adults | Nitrous oxide, propofol, and alfentanil |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Healthy Adults | Pediatric (Infants & Children) | Renal Failure | Hepatic Insufficiency | Reference(s) |
| Clearance (CL) | 0.26 - 0.67 L/h/kg | Reduced | Reduced by ~30-32% | Not significantly altered | |
| Volume of Distribution (Vss) | ~0.3 L/kg | Less than adults | 16% less than volunteers | Not specified | |
| Elimination Half-Life (t1/2) | Variable | Not specified | Prolonged for metabolite | Not significantly altered | |
| Protein Binding | 50% - 88% | Not specified | Not specified | Not specified |
Table 3: Muscarinic Receptor Binding Affinity
| Receptor Subtype | IC50 (µM) | Reference |
| M2 | 5.10 ± 1.5 | |
| M3 | 77.9 ± 11 |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize aminosteroid neuromuscular blocking agents like this compound.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound for nicotinic and muscarinic acetylcholine receptors.
General Protocol (Competitive Radioligand Binding):
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the receptor of interest (e.g., M2 or M3 muscarinic receptors).
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]-QNB for muscarinic receptors) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by nonlinear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Assessment of Neuromuscular Blockade
Objective: To determine the potency (ED50, ED95) and time course of action of this compound in vivo.
General Protocol (Mechanomyography - MMG):
-
Anesthesia: Anesthetize the subject (animal or human volunteer) and maintain a stable level of anesthesia.
-
Nerve Stimulation: Place stimulating electrodes over a peripheral motor nerve, typically the ulnar nerve.
-
Muscle Response Measurement: Attach a force-displacement transducer to the corresponding muscle (e.g., the adductor pollicis muscle of the thumb) to measure the evoked mechanical twitch response.
-
Stimulation Pattern: Apply a supramaximal train-of-four (TOF) stimulation pattern (four electrical stimuli at 2 Hz every 10-15 seconds).
-
Drug Administration: Administer a single bolus dose of this compound intravenously.
-
Data Acquisition: Continuously record the twitch height of the first twitch (T1) of the TOF.
-
Data Analysis: The degree of neuromuscular blockade is expressed as the percentage depression of the T1 twitch height from baseline. Dose-response curves are constructed by plotting the maximum T1 depression against the dose of this compound to determine the ED50 and ED95. The onset time (time to maximum block) and duration of action (time for T1 to recover to a certain percentage of baseline) are also determined from the recordings.
Signaling Pathway of Rapacuronium-Induced Bronchospasm
A significant and life-threatening adverse effect of this compound was bronchospasm. This has been attributed to its differential effects on M2 and M3 muscarinic receptors in the airways.
-
M3 Muscarinic Receptors: Located on airway smooth muscle, their activation by acetylcholine leads to bronchoconstriction.
-
M2 Muscarinic Receptors: Located on presynaptic parasympathetic nerve terminals, they act as autoreceptors, inhibiting further release of acetylcholine.
This compound has a significantly higher affinity for M2 receptors than for M3 receptors. By blocking the inhibitory M2 autoreceptors, Rapacuronium leads to an increased release of acetylcholine into the synaptic cleft. This excess acetylcholine then acts on the M3 receptors on the airway smooth muscle, causing potent bronchoconstriction.
Conclusion
This compound possesses a characteristic aminosteroid structure that confers a rapid onset and short duration of neuromuscular blockade. However, its unique interaction with muscarinic receptor subtypes, particularly its potent blockade of inhibitory M2 autoreceptors in the airways, leads to a significant risk of severe bronchospasm. This in-depth analysis of its structure, pharmacology, and associated adverse effects underscores the critical importance of thorough preclinical and clinical evaluation of receptor selectivity for all new drug candidates. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development, particularly those working on neuromuscular blocking agents and other compounds targeting the cholinergic system.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapacuronium augments acetylcholine-induced bronchoconstriction via positive allosteric interactions at the M3 muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the In Vitro Pharmacological Profile of Rapacuronium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapacuronium (B1238877) bromide, also known as Org 9487, is a non-depolarizing neuromuscular blocking agent (NMBA) with a rapid onset and short duration of action.[1][2] Developed as a potential alternative to succinylcholine (B1214915) for rapid sequence intubation, its clinical use was ultimately curtailed due to a significant incidence of bronchospasm.[2][3] This guide provides a comprehensive overview of the in vitro pharmacological profile of Rapacuronium Bromide, focusing on its interactions with its primary target, the nicotinic acetylcholine (B1216132) receptor (nAChR), as well as its off-target effects on muscarinic acetylcholine receptors (mAChRs), which are responsible for its adverse respiratory effects. This document is intended to serve as a technical resource for researchers and drug development professionals engaged in the study of neuromuscular blocking agents and their receptor interactions.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound, detailing its potency and binding affinity at both muscarinic and nicotinic acetylcholine receptors.
Table 1: Muscarinic Acetylcholine Receptor (mAChR) Interactions
| Receptor Subtype | Assay Type | Parameter | Value (µM) | Species/Tissue | Reference |
| M2 | Radioligand Binding ([3H]QNB displacement) | IC50 | 5.10 ± 1.5 | - | [3] |
| M3 | Radioligand Binding ([3H]QNB displacement) | IC50 | 77.9 ± 11 | - | |
| M1 | Radioligand Binding ([3H]NMS & [3H]ACh) | pKA | - | - | |
| M2 | Radioligand Binding ([3H]NMS & [3H]ACh) | pKA | ~2.6 | - | |
| M3 | Radioligand Binding ([3H]NMS & [3H]ACh) | pKA | ~17.8 | - | |
| M4 | Radioligand Binding ([3H]NMS & [3H]ACh) | pKA | - | - | |
| M5 | Radioligand Binding ([3H]NMS & [3H]ACh) | pKA | - | - | |
| M2 | Functional Assay ([35S]GTPγS binding) | EC50 | 28 | - | |
| M3 | Functional Assay ([35S]GTPγS binding) | EC50 | 76 | - |
pKA values were derived from equilibrium dissociation constants and provide a measure of binding affinity.
Table 2: Neuromuscular Blocking Potency (In Vivo & Ex Vivo Data)
| Parameter | Value | Species/Condition | Reference |
| ED90 | 5953 ± 199 µg/kg | Rat | |
| ED90 | 187 ± 16 µg/kg | Guinea Pig | |
| ED50 | 0.32 mg/kg (95% CI: 0.15-0.61) | Neonates | |
| ED50 | 0.28 mg/kg (95% CI: 0.11-0.61) | Infants | |
| ED50 | 0.39 mg/kg (95% CI: 0.17-0.85) | Children |
While these values are from in vivo and ex vivo studies, they provide a relevant measure of the compound's neuromuscular blocking potency.
Signaling Pathways and Mechanisms of Action
Primary Mechanism of Action: Neuromuscular Blockade
This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors located on the motor endplate of the neuromuscular junction. By competing with the endogenous neurotransmitter, acetylcholine (ACh), Rapacuronium prevents the depolarization of the postsynaptic membrane, thereby inhibiting muscle contraction and leading to skeletal muscle relaxation.
Adverse Effect Mechanism: Bronchospasm
The bronchospasm associated with Rapacuronium is attributed to its antagonist activity at M2 muscarinic receptors. In the airways, presynaptic M2 receptors function as autoreceptors on parasympathetic nerves, inhibiting further release of acetylcholine. By blocking these M2 receptors, Rapacuronium disinhibits acetylcholine release, leading to an accumulation of acetylcholine in the synapse. This excess acetylcholine then acts on postsynaptic M3 muscarinic receptors on airway smooth muscle, causing contraction and bronchoconstriction.
Experimental Protocols
Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol is adapted from studies investigating the binding affinities of neuromuscular blocking agents for M2 and M3 muscarinic receptors.
Objective: To determine the inhibitory concentration (IC50) of this compound at specific muscarinic receptor subtypes.
Materials:
-
Membrane preparations from cells expressing the target muscarinic receptor subtype (e.g., M2 or M3).
-
Radioligand: [3H]Quinuclidinyl benzilate ([3H]QNB).
-
This compound stock solution.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Scintillation fluid and counter.
-
96-well microplates.
-
Filtration apparatus.
Procedure:
-
Plate Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.
-
Incubation:
-
Total Binding: Add assay buffer, [3H]QNB (at a concentration near its Kd), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, [3H]QNB, the non-specific binding control, and the membrane preparation.
-
Competition Binding: Add assay buffer, [3H]QNB, varying concentrations of this compound, and the membrane preparation.
-
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Functional Assessment of Neuromuscular Blockade: Isolated Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo method is a classic preparation for studying the effects of neuromuscular blocking agents on synaptic transmission.
Objective: To evaluate the potency and time course of neuromuscular blockade induced by this compound.
Materials:
-
Rodent (e.g., rat or guinea pig) phrenic nerve-hemidiaphragm tissue.
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Stimulating electrodes for the phrenic nerve.
-
Force transducer to measure muscle contraction.
-
Data acquisition system.
-
This compound stock solution.
Procedure:
-
Preparation Dissection: Carefully dissect the phrenic nerve and a section of the hemidiaphragm from a euthanized rodent.
-
Mounting: Mount the preparation in the organ bath, with the phrenic nerve placed on the stimulating electrodes and the diaphragm connected to the force transducer.
-
Equilibration: Allow the preparation to equilibrate in the physiological salt solution under a resting tension until a stable baseline of nerve-evoked muscle twitches is achieved.
-
Drug Application: Add this compound to the organ bath at various concentrations.
-
Data Recording: Continuously record the twitch tension of the diaphragm in response to supramaximal stimulation of the phrenic nerve.
-
Data Analysis:
-
Measure the reduction in twitch height following the application of this compound.
-
Construct a concentration-response curve by plotting the percentage of twitch inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 (effective concentration producing 50% of the maximal effect).
-
Analyze the time to onset of blockade and the duration of action at different concentrations.
-
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro pharmacological characterization of a novel non-depolarizing neuromuscular blocking agent.
References
- 1. Clinical pharmacology of this compound, a new short-acting neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapacuronium: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mechanism for rapacuronium-induced bronchospasm: M2 muscarinic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Rapacuronium Bromide in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapacuronium (B1238877) bromide (formerly known as Raplon®) is a rapid-onset, short-duration, non-depolarizing neuromuscular blocking agent.[1][2] It acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate, leading to skeletal muscle relaxation.[3] However, rapacuronium was voluntarily withdrawn from the market due to a high incidence of bronchospasm.[1][4] This adverse effect is attributed to its significant antagonistic activity at M2 muscarinic acetylcholine receptors in the airways.
These distinct pharmacological properties make rapacuronium bromide a valuable tool for in vitro studies in isolated organ bath systems. It can be utilized to investigate neuromuscular transmission and to model drug-induced bronchoconstriction through its effects on airway smooth muscle.
This document provides detailed application notes and protocols for the use of this compound in isolated organ bath experiments, focusing on its effects on both skeletal and airway smooth muscle.
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological data for this compound.
Table 1: Neuromuscular Blocking Potency of this compound
| Parameter | Species | Value | Reference |
| ED50 | Human (adult) | ~0.3 mg/kg | |
| ED50 | Human (pediatric, 1-12 years) | 0.4 mg/kg | |
| ED50 | Human (infant, 1 month - <1 year) | 0.3 mg/kg |
Table 2: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Preparation | IC50 (μM) | Reference |
| M2 Muscarinic Receptor | Radioligand binding assay | 5.10 ± 1.5 | |
| M3 Muscarinic Receptor | Radioligand binding assay | 77.9 ± 11 |
Experimental Protocols
Protocol 1: Investigation of Neuromuscular Blockade using an Isolated Phrenic Nerve-Diaphragm Preparation
This protocol describes the methodology to assess the neuromuscular blocking effects of this compound on an isolated mammalian phrenic nerve-diaphragm preparation.
1. Tissue Preparation:
-
Euthanize a small mammal (e.g., rat or guinea pig) via an approved method.
-
Rapidly dissect a hemi-diaphragm with the phrenic nerve attached.
-
Carefully mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach the tendinous portion of the diaphragm to a fixed hook at the bottom of the organ bath and the muscular portion to an isometric force transducer.
2. Experimental Setup and Equilibration:
-
Allow the preparation to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram.
-
During equilibration, wash the tissue with fresh physiological salt solution every 15 minutes.
-
Position platinum electrodes around the phrenic nerve for electrical stimulation.
3. Stimulation and Recording:
-
Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.1-0.2 Hz frequency, 0.5 ms (B15284909) duration).
-
Record the resulting isometric twitch contractions using a data acquisition system.
4. Cumulative Concentration-Response Curve:
-
Once a stable baseline of twitch responses is achieved, add this compound to the organ bath in a cumulative manner.
-
Start with a low concentration (e.g., 10⁻⁹ M) and increase the concentration in logarithmic or semi-logarithmic steps (e.g., 10⁻⁸ M, 10⁻⁷ M, etc.) once the response to the previous concentration has reached a plateau.
-
Record the percentage inhibition of the twitch height at each concentration.
-
Continue until a maximal inhibitory effect is observed.
5. Data Analysis:
-
Plot the percentage inhibition of the twitch response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal inhibition).
Protocol 2: Investigation of Muscarinic Receptor Antagonism in Isolated Guinea Pig Trachea
This protocol outlines the procedure to evaluate the effects of this compound on airway smooth muscle and its antagonism of muscarinic receptors.
1. Tissue Preparation:
-
Euthanize a guinea pig using an approved method.
-
Carefully dissect the trachea and place it in cold physiological salt solution.
-
Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
Suspend the tracheal rings between two L-shaped stainless steel hooks in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and aerated with 95% O2 / 5% CO2.
2. Experimental Setup and Equilibration:
-
Apply a resting tension of 1-1.5 grams to the tracheal rings and allow them to equilibrate for at least 60 minutes.
-
Wash the tissues with fresh physiological salt solution every 15-20 minutes during equilibration.
3. Assessment of M3 Muscarinic Receptor Antagonism:
-
Induce a submaximal contraction of the tracheal rings with a fixed concentration of a muscarinic agonist, such as acetylcholine or carbachol (B1668302) (e.g., 10⁻⁶ M).
-
Once the contraction has stabilized, add this compound in a cumulative manner (e.g., 10⁻⁸ M to 10⁻⁴ M).
-
Record the relaxation (inhibition of the pre-contracted tone) at each concentration.
-
Plot the percentage relaxation against the logarithm of the this compound concentration to determine the IC50.
4. Assessment of M2 Muscarinic Receptor Antagonism:
-
Place platinum electrodes parallel to the tracheal rings for electrical field stimulation (EFS).
-
In the presence of a baseline tension, apply EFS (e.g., 1-32 Hz, 0.5 ms pulse duration, 10 V for 10 seconds) to induce cholinergic nerve-mediated contractions.
-
After obtaining a control frequency-response curve, incubate the tissues with this compound (e.g., 10⁻⁶ M) for a predetermined time (e.g., 30 minutes).
-
Repeat the EFS frequency-response curve in the presence of this compound.
-
An augmentation of the EFS-induced contraction at lower frequencies is indicative of M2 receptor antagonism.
5. Data Analysis:
-
For M3 antagonism, calculate the IC50 from the concentration-response curve.
-
For M2 antagonism, compare the EFS-induced contractions before and after the addition of this compound.
Signaling Pathways and Experimental Workflows
References
- 1. Release of inflammatory mediators from guinea pig trachea by electrical field stimulation: lack of neuronal involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolated, blood-perfused phrenic nerve-diaphragm preparation of the dog: description of a new method and effects of neuromuscular blocking agents on twitch tension and blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Electrophysiology Studies of Rapacuronium Bromide on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapacuronium (B1238877) Bromide (formerly known as Raplon) is a rapid-onset, short-duration, non-depolarizing aminosteroid (B1218566) neuromuscular blocking agent.[1][2] It was developed to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures.[1][2] Rapacuronium acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located at the motor end plate of the neuromuscular junction.[3] However, the drug was withdrawn from the market due to a significant incidence of fatal bronchospasm. This adverse effect is attributed to its interactions with muscarinic acetylcholine receptors (mAChRs) in the airways.
These application notes provide a detailed overview of the electrophysiological applications of Rapacuronium Bromide in studying ion channels, with a focus on both its intended target, the nAChRs, and its off-target effects on mAChRs. The provided protocols are designed to guide researchers in investigating the molecular mechanisms of Rapacuronium's actions using patch-clamp and voltage-clamp techniques.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the known quantitative effects of this compound on relevant ion channels and receptors.
| Receptor Subtype | Parameter | Value | Species/Cell Line | Reference |
| M2 Muscarinic Receptor | IC50 | 5.10 ± 1.5 µM | Not specified | |
| M3 Muscarinic Receptor | IC50 | 77.9 ± 11 µM | Not specified |
Table 1: Inhibitory Concentrations of this compound on Muscarinic Receptors. This table highlights the higher affinity of Rapacuronium for the M2 muscarinic receptor compared to the M3 subtype.
| Parameter | Value | Species | Notes | Reference |
| ED50 | 0.39 ± 0.08 mg/kg | Human | Estimated from electromyogram of the first dorsal interosseous muscle. | |
| ED95 | 0.75 ± 0.16 mg/kg | Human | Estimated from electromyogram of the first dorsal interosseous muscle. |
Table 2: In Vivo Efficacy of this compound for Neuromuscular Blockade. These values represent the effective doses for 50% and 95% reduction in muscle twitch response.
Signaling Pathways and Mechanisms of Action
Nicotinic Acetylcholine Receptor (nAChR) Blockade at the Neuromuscular Junction
This compound functions as a competitive antagonist at the postsynaptic nAChRs of the motor end plate. By binding to these receptors, it prevents acetylcholine (ACh) from binding and subsequently inhibits the influx of cations (primarily Na+ and K+), which is necessary for muscle cell depolarization and contraction.
Muscarinic Acetylcholine Receptor (mAChR) Interactions in Airway Smooth Muscle
The bronchospasm associated with Rapacuronium is a result of its complex interactions with M2 and M3 muscarinic receptors in the airways. Rapacuronium exhibits a higher affinity for presynaptic M2 autoreceptors, which normally inhibit ACh release. By antagonizing these M2 receptors, Rapacuronium leads to an increased release of ACh into the synaptic cleft. This excess ACh then acts on the postsynaptic M3 receptors on airway smooth muscle cells, leading to bronchoconstriction. Furthermore, Rapacuronium can act as a positive allosteric modulator at M3 receptors, potentiating the effect of ACh and further contributing to airway smooth muscle contraction.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Study of this compound on nAChRs
This protocol is designed to characterize the inhibitory effects of Rapacuronium on nAChRs expressed in a heterologous system (e.g., HEK293 cells) or primary muscle cells.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
For transient transfection, co-transfect cells with plasmids encoding the desired nAChR subunits (e.g., adult muscle type: α1, β1, δ, ε) using a suitable transfection reagent.
-
Plate cells onto glass coverslips 24 hours post-transfection for electrophysiological recordings.
2. Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC20) using a rapid perfusion system to obtain a stable baseline of inward currents.
-
Co-apply varying concentrations of this compound with the ACh solution.
-
Record the inhibition of the ACh-evoked current at each Rapacuronium concentration.
-
3. Data Analysis:
-
Measure the peak amplitude of the ACh-evoked currents in the absence and presence of Rapacuronium.
-
Plot the percentage of current inhibition as a function of Rapacuronium concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
To determine the mechanism of antagonism (competitive vs. non-competitive), generate ACh concentration-response curves in the absence and presence of a fixed concentration of Rapacuronium. A rightward shift in the EC50 of ACh without a change in the maximal response indicates competitive antagonism.
References
Application Notes and Protocols for In Vitro Modeling of Neuromuscular Blockade Using Rapacuronium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapacuronium (B1238877) Bromide is a rapid-onset, short-duration, non-depolarizing neuromuscular blocking agent.[1][2][3] It functions as a competitive antagonist to acetylcholine (B1216132) at the nicotinic acetylcholine receptors (nAChRs) on the motor end plate of the neuromuscular junction (NMJ).[1] Although clinically withdrawn due to side effects, its unique pharmacokinetic and pharmacodynamic profile makes it an interesting reference compound for the study of neuromuscular blockade in vitro.[4] This document provides detailed protocols and application notes for utilizing Rapacuronium Bromide in in vitro models of the neuromuscular junction, particularly those derived from human induced pluripotent stem cells (iPSCs).
Mechanism of Action
This compound is an aminosteroidal compound that competitively binds to nAChRs at the neuromuscular junction, preventing acetylcholine from binding and thereby inhibiting muscle contraction. It has a lower potency compared to other nondepolarizing muscle relaxants, which contributes to its rapid onset of action. Rapacuronium is metabolized in the plasma to a 3-hydroxy metabolite, which is also active and has a slower onset but greater potency than the parent compound.
Beyond its effects at the NMJ, Rapacuronium has been shown to interact with muscarinic acetylcholine receptors, which is thought to be responsible for some of its clinical side effects, such as bronchospasm.
In Vitro Models of the Neuromuscular Junction
Recent advances in stem cell biology have enabled the development of sophisticated in vitro models of the human neuromuscular junction. These models, often utilizing co-cultures of iPSC-derived motor neurons and skeletal myocytes, provide a powerful platform for studying NMJ physiology, pathophysiology, and for screening novel therapeutic compounds.
Key features of iPSC-derived NMJ models include:
-
Human-relevant biology: These models use human cells, offering a more translationally relevant system compared to animal models.
-
Functional readouts: A variety of functional assays can be employed, including the measurement of muscle contraction, calcium imaging, and electrophysiology, to quantify neuromuscular transmission and its blockade.
-
Disease modeling: iPSC technology allows for the generation of NMJs from patients with neuromuscular disorders, providing a platform to study disease mechanisms and test potential therapies.
Experimental Protocols
The following protocols provide a framework for assessing the neuromuscular blocking activity of this compound in an iPSC-derived neuromuscular junction model.
Culture of iPSC-Derived Neuromuscular Junctions
A robust method for generating functional neuromuscular junctions involves the co-culture of iPSC-derived motor neurons and skeletal myoblasts. For detailed protocols on the differentiation of iPSCs into these two lineages, please refer to established scientific literature. A general workflow is as follows:
-
Cell Plating: Plate iPSC-derived skeletal myoblasts on a Matrigel-coated multi-well plate (e.g., 96-well) and culture in myocyte proliferation medium.
-
Myotube Formation: Upon reaching confluency, switch to a low-serum differentiation medium to encourage the fusion of myoblasts into multinucleated myotubes.
-
Motor Neuron Addition: Once myotubes have formed, seed iPSC-derived motor neurons onto the myotube culture.
-
Co-culture and Maturation: Maintain the co-culture in a specialized NMJ medium for 2-3 weeks to allow for the formation of functional neuromuscular junctions. Successful formation can be confirmed by immunostaining for pre-synaptic (e.g., synaptophysin) and post-synaptic (e.g., alpha-bungarotoxin to label nAChRs) markers.
Preparation of this compound Stock Solutions
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, nuclease-free water to a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials and store at -20°C or below to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare a series of dilutions from the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the dose-response curve.
Functional Assessment of Neuromuscular Blockade
This assay directly measures the physiological output of the neuromuscular junction.
-
Baseline Measurement: Record spontaneous or electrically-evoked contractions of the myotubes in the co-culture using a high-speed camera or a dedicated motion analysis system.
-
Drug Application: Add this compound at various concentrations to the culture wells.
-
Post-treatment Measurement: After a suitable incubation period (e.g., 15-30 minutes), record the contractile activity again.
-
Data Analysis: Quantify the change in contraction frequency and/or amplitude before and after drug application. Generate a dose-response curve and calculate the IC50 value (the concentration of this compound that causes 50% inhibition of contraction).
This assay measures the depolarization of muscle cells, which is a proxy for neuromuscular transmission.
-
Calcium Indicator Loading: Incubate the NMJ co-culture with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8) according to the manufacturer's instructions.
-
Baseline Imaging: Record baseline fluorescence changes associated with spontaneous or evoked muscle cell depolarization using a fluorescence microscope with a high-speed camera.
-
Drug Application: Add this compound at various concentrations to the wells.
-
Post-treatment Imaging: After incubation, record the fluorescence signals again.
-
Data Analysis: Quantify the frequency and amplitude of the calcium transients. A reduction in these parameters indicates neuromuscular blockade. Calculate the IC50 from the dose-response curve.
For more detailed mechanistic studies, intracellular or extracellular recordings can be performed.
-
Preparation: Transfer the NMJ co-culture to the stage of an electrophysiology setup.
-
Recording: Using microelectrode arrays (MEAs) or patch-clamp techniques, record miniature end-plate potentials (mEPPs) and end-plate potentials (EPPs) from the myotubes.
-
Drug Application: Perfuse the culture with solutions containing different concentrations of this compound.
-
Analysis: Measure the change in the amplitude and frequency of mEPPs and EPPs to determine the effect of this compound on synaptic transmission.
Data Presentation
Quantitative data should be summarized in clear and concise tables to allow for easy comparison.
Table 1: Pharmacodynamic Properties of this compound (Clinical Data)
| Parameter | Value | Species | Anesthesia | Reference |
| Recommended Dose | 1.5 mg/kg | Human (Adult) | General | |
| Onset of Action (at 1.5 mg/kg) | ~90 seconds | Human (Adult) | General | |
| Clinical Duration (at 1.5 mg/kg) | ~15 minutes | Human (Adult) | General | |
| ED50 (T1 suppression) | ~0.3 mg/kg | Human (Adult) | Opioid/Nitrous Oxide/Oxygen | |
| ED50 (T1 suppression) | 0.4 mg/kg | Human (Pediatric, 1-12 yrs) | Opioid/Nitrous Oxide/Oxygen | |
| ED50 (T1 suppression) | 0.3 mg/kg | Human (Infant, 1 mo - <1 yr) | Opioid/Nitrous Oxide/Oxygen |
Table 2: Comparative In Vitro Potencies of Neuromuscular Blocking Agents (Illustrative)
| Compound | In Vitro Model | Assay | IC50 / EC50 | Reference |
| d-Tubocurarine | Human iPSC-derived NMJ | Muscle Contraction | Hypothetical Value | Hypothetical |
| Rocuronium | Human iPSC-derived NMJ | Calcium Imaging | Hypothetical Value | Hypothetical |
| This compound | Human iPSC-derived NMJ | Muscle Contraction/Calcium Imaging | To be determined experimentally | N/A |
Visualizations
Signaling Pathway of Neuromuscular Transmission and Blockade
Caption: Mechanism of neuromuscular transmission and competitive blockade by this compound.
Experimental Workflow for In Vitro Neuromuscular Blockade Assay
Caption: Workflow for assessing neuromuscular blockade in an iPSC-derived NMJ model.
References
- 1. Clinical pharmacology of this compound, a new short-acting neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a review of its use in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rapacuronium Bromide as a Research Tool for Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapacuronium (B1238877) bromide, formerly known by its brand name Raplon, is a rapid-onset, short-duration, non-depolarizing aminosteroid (B1218566) neuromuscular blocking agent.[1][2][3] Although it was withdrawn from the market due to side effects, its mechanism of action as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) makes it a potentially valuable tool for in vitro and preclinical research.[1][2] These application notes provide an overview of Rapacuronium Bromide's utility in studying nAChRs, along with detailed protocols for its use in key experimental paradigms.
Rapacuronium acts by competing with the endogenous neurotransmitter acetylcholine (ACh) for the binding sites on nAChRs, primarily at the neuromuscular junction. This competitive antagonism prevents depolarization of the motor endplate, leading to muscle relaxation. While its primary clinical effect is at the muscle-type nAChR, like other neuromuscular blocking agents, it may also interact with various neuronal nAChR subtypes. However, detailed quantitative data on its binding affinity across a wide range of nAChR subtypes is not extensively available in public literature.
Researchers should also be aware of Rapacuronium's significant interactions with muscarinic acetylcholine receptors (mAChRs), particularly its higher affinity for the M2 subtype compared to the M3 subtype. This property, linked to its clinical side effect of bronchospasm, should be considered when designing and interpreting experiments.
Data Presentation
Quantitative Data on Receptor Interactions
The available literature primarily focuses on the clinical efficacy and muscarinic receptor interactions of this compound. Specific binding affinities (Ki) or inhibitory concentrations (IC50) for various nicotinic acetylcholine receptor (nAChR) subtypes are not well-documented in publicly accessible sources. The data presented below is primarily related to its clinical effects and its interactions with muscarinic receptors, which can be important for off-target effect considerations in research.
| Parameter | Value | Receptor/System | Reference |
| ED50 (Neuromuscular Blockade) | ~0.3 mg/kg (Adults) | Neuromuscular Junction (in vivo) | |
| ED95 (Neuromuscular Blockade) | 0.75 ± 0.16 mg/kg | Neuromuscular Junction (in vivo) | |
| IC50 (M2 Muscarinic Receptor) | 5.10 ± 1.5 µM | Guinea Pig M2 Receptors | |
| IC50 (M3 Muscarinic Receptor) | 77.9 ± 11 µM | Guinea Pig M3 Receptors |
Signaling Pathways and Mechanisms
Mechanism of Action at the Nicotinic Acetylcholine Receptor
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptor, primarily at the neuromuscular junction. This means it binds to the same site as acetylcholine but does not activate the receptor, thereby preventing muscle contraction.
References
Protocols for dissolving and preparing Rapacuronium Bromide solutions for experiments
Application Notes and Protocols for Rapacuronium Bromide Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a rapid-onset, short-acting, non-depolarizing neuromuscular blocking agent.[1] It functions by competitively inhibiting nicotinic acetylcholine (B1216132) receptors at the motor end plate, leading to skeletal muscle relaxation.[2] While it was developed for clinical use in anesthesia to facilitate endotracheal intubation, it was withdrawn from the market due to a risk of fatal bronchospasm.[1][3] This adverse effect is linked to its action as an antagonist at M2 muscarinic acetylcholine receptors.[3] These application notes provide detailed protocols for the dissolution and preparation of this compound solutions for experimental use, along with a summary of its solubility and stability.
Data Presentation: Solubility and Solution Preparation
The following table summarizes the solubility and recommended preparation methods for this compound in various solvents for in vitro and in vivo studies.
| Solvent/Vehicle System | Achievable Concentration | Preparation Notes | Typical Use |
| Sterile Water for Injection | 20 mg/mL | Reconstitute the lyophilized powder. The resulting solution is isotonic with a pH of 4.0. | In vitro, in vivo (IV) |
| Bacteriostatic Water for Injection | 20 mg/mL | Reconstitute the lyophilized powder. The resulting solution is isotonic with a pH of 4.0. | In vitro, in vivo (IV) |
| 0.9% NaCl (Normal Saline) | Compatible | Can be used for dilution after initial reconstitution. | In vitro, in vivo (IV) |
| 5% Dextrose in Water | Compatible | Can be used for dilution after initial reconstitution. | In vivo (IV) |
| Lactated Ringer's Solution | Compatible | Can be used for dilution after initial reconstitution. | In vivo (IV) |
| Dimethyl Sulfoxide (DMSO) | ≥ 125 mg/mL | Use newly opened, anhydrous DMSO for maximum solubility. | Stock solutions |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Add solvents sequentially and mix well at each step. | In vivo |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Prepare the SBE-β-CD in saline first, then add the DMSO stock of this compound. | In vivo |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Mix the DMSO stock solution with corn oil. | In vivo |
Experimental Protocols
Preparation of Aqueous Stock Solution (20 mg/mL)
This protocol is suitable for preparing a stock solution for subsequent dilution in aqueous buffers for in vitro assays or for direct in vivo administration.
Materials:
-
This compound (lyophilized powder)
-
Sterile Water for Injection or Bacteriostatic Water for Injection
-
Sterile vials
-
Syringes and needles
Procedure:
-
Bring the vial of lyophilized this compound to room temperature.
-
Following aseptic techniques, reconstitute the powder with the appropriate volume of Sterile Water for Injection or Bacteriostatic Water for Injection to achieve a final concentration of 20 mg/mL. For example, add 5 mL of sterile water to a vial containing 100 mg of this compound.
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent foaming.
-
The reconstituted solution should be a clear, isotonic preparation with a pH of approximately 4.0.
-
Store the solution as recommended (see Stability and Storage section).
Preparation of a High-Concentration DMSO Stock Solution
This protocol is ideal for creating a concentrated stock solution that can be diluted into various aqueous buffers or other solvent systems for a range of experiments.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 125 mg/mL, add 0.8 mL of DMSO to 100 mg of this compound).
-
Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Store the DMSO stock solution at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Preparation of a Vehicle for In Vivo Administration
This protocol provides a method for preparing a complex vehicle suitable for administering this compound to animals.
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
To prepare a 1 mL working solution with a final this compound concentration of 2.08 mg/mL, follow these steps.
-
In a sterile tube, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution well before administration.
Stability and Storage
-
Solid Form: Store lyophilized this compound at -20°C for long-term storage (months to years), protected from light and moisture.
-
Reconstituted Aqueous Solutions: Reconstituted solutions are stable for up to 24 hours when stored at room temperature or refrigerated (2–25°C). Discard any unused portion after 24 hours.
-
DMSO Stock Solutions: For optimal stability, store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound solutions.
Signaling Pathway
Caption: Mechanism of action of this compound.
References
Determining the Effective Concentration of Rapacuronium Bromide in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapacuronium (B1238877) Bromide, formerly known by the brand name Raplon, is a rapid-onset, short-duration, non-depolarizing aminosteroid (B1218566) neuromuscular blocking agent.[1] Although withdrawn from the market due to adverse effects, its unique properties and mechanism of action continue to make it a subject of research interest, particularly in studies of the neuromuscular junction and acetylcholine (B1216132) receptor function. This document provides detailed application notes and protocols for determining the effective concentration of Rapacuronium Bromide in various in vitro cell culture models.
This compound acts as a competitive antagonist at nicotinic acetylcholine receptors at the motor end plate.[2] It also exhibits antagonist activity at muscarinic acetylcholine receptors, with a higher affinity for the M2 subtype compared to the M3 subtype.[3] This dual activity is crucial to consider when designing and interpreting in vitro studies.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary significantly depending on the experimental system, cell type, and the specific endpoint being measured. The following table summarizes available in vitro data to guide initial concentration ranges for your experiments.
| Assay Type | Receptor Target | Cell/Tissue Preparation | Parameter | Reported Concentration | Reference |
| Competitive Radioligand Binding | M2 Muscarinic Receptor | Not specified | IC₅₀ | 5.10 ± 1.5 µM | [3] |
| Competitive Radioligand Binding | M3 Muscarinic Receptor | Not specified | IC₅₀ | 77.9 ± 11 µM | [3] |
| [³⁵S]GTPγS Binding Assay | M2 Muscarinic Receptor | Membranes | EC₅₀ | 28 µM | |
| [³⁵S]GTPγS Binding Assay | M3 Muscarinic Receptor | Membranes | EC₅₀ | 76 µM |
Note: The provided concentrations are primarily from receptor binding and signaling assays in membrane preparations. Functional effective concentrations in whole-cell assays may differ and should be determined empirically using the protocols outlined below.
Experimental Protocols
Protocol 1: Determining Cytotoxicity and IC₅₀ using the MTT Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the viability of a chosen cell line (e.g., SH-SY5Y neuroblastoma, C2C12 myoblasts). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Selected adherent cell line (e.g., SH-SY5Y, C2C12)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations to be tested (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the highest concentration of solvent used) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.
-
Protocol 2: Functional Assessment in a Neuromuscular Junction (NMJ) Co-culture Model
This protocol provides a framework for assessing the functional effects of this compound on neuromuscular transmission in an in vitro co-culture model of motor neurons and muscle cells.
Materials:
-
Motor neuron cell line (e.g., NSC-34) or iPSC-derived motor neurons
-
Myoblast cell line (e.g., C2C12)
-
Co-culture medium
-
This compound
-
Acetylcholine (ACh) or electrical field stimulation equipment
-
Calcium imaging reagents (e.g., Fluo-4 AM) or a system to measure muscle contraction (e.g., video microscopy and analysis software)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Establishment of NMJ Co-culture:
-
Culture motor neurons and myoblasts separately to the desired confluency.
-
Seed myoblasts in a suitable culture vessel and allow them to differentiate into myotubes.
-
Once myotubes have formed, seed the motor neurons onto the myotube layer.
-
Maintain the co-culture in a medium that supports both cell types and promotes synapse formation. This may take several days to weeks.
-
-
Functional Assay - Calcium Imaging:
-
Load the co-culture with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Acquire a baseline fluorescence recording.
-
Stimulate the motor neurons with either a controlled application of acetylcholine or electrical field stimulation to induce muscle contraction and a corresponding calcium transient in the myotubes.
-
Record the change in fluorescence intensity in the myotubes.
-
-
This compound Treatment and Analysis:
-
Wash out the initial stimulus and allow the cells to return to baseline.
-
Incubate the co-culture with various concentrations of this compound for a defined period.
-
Repeat the stimulation (ACh or electrical) in the presence of this compound and record the calcium response.
-
Quantify the reduction in the calcium transient amplitude or frequency as a measure of neuromuscular blockade.
-
Determine the effective concentration that causes a 50% reduction in the response (EC₅₀).
-
-
Functional Assay - Muscle Contraction Analysis:
-
Alternatively, use video microscopy to record myotube contractions in response to motor neuron stimulation.
-
Analyze the videos to quantify the number and force of contractions.
-
Assess the inhibitory effect of different concentrations of this compound on myotube contractions to determine the effective concentration.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of M2 and M3 Muscarinic Acetylcholine Receptors
This compound acts as an antagonist at M2 and M3 muscarinic acetylcholine receptors. Understanding the downstream signaling of these receptors is crucial for interpreting experimental results.
Experimental Workflow for Determining IC₅₀
The following diagram illustrates the key steps in determining the IC₅₀ of this compound using a cell-based assay.
Logical Relationship of this compound's Dual Antagonism
This diagram illustrates the logical relationship of this compound's antagonistic effects on both nicotinic and muscarinic receptors.
References
Application Notes and Protocols for the Use of Rapacuronium Bromide in Synaptic Transmission Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapacuronium (B1238877) bromide (formerly known as Raplon®) is a rapid-onset, short-duration, non-depolarizing neuromuscular blocking agent.[1][2] Structurally, it is an aminosteroid (B1218566) and acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of the neuromuscular junction.[1][3] Although withdrawn from the clinical market due to a high incidence of bronchospasm, its unique pharmacokinetic and pharmacodynamic properties make it a valuable tool for in vitro and ex vivo studies of synaptic transmission at the neuromuscular junction.[4] These notes provide detailed protocols for utilizing rapacuronium bromide in such research settings.
Rapacuronium's primary mechanism of action is to compete with the endogenous neurotransmitter acetylcholine (ACh) for binding sites on the post-synaptic nAChRs. By blocking these receptors, it prevents the depolarization of the muscle fiber membrane and subsequent muscle contraction, allowing for the study of various aspects of neuromuscular transmission.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from various studies. This data is essential for dose-selection and interpretation of experimental results.
| Parameter | Value | Species/Model | Anesthesia/Conditions | Reference |
| ED50 | 0.39 ± 0.08 mg/kg | Human Adults | Nitrous oxide, propofol, and alfentanil | |
| ED95 | 0.75 ± 0.16 mg/kg | Human Adults | Nitrous oxide, propofol, and alfentanil | |
| Clinical Duration (at 1.5 mg/kg) | 15 minutes (range 6-30) | Human Adults | General Anesthesia | |
| Onset to 90% Peak Effect (at ED95) | 77 ± 17 seconds | Human Adults | Nitrous oxide, propofol, and alfentanil | |
| EC50 (in vitro) | 4 to 10-fold larger than vecuronium (B1682833) and rocuronium | Rat hemidiaphragm | In vitro | |
| EC95 (in vitro) | 4 to 10-fold larger than vecuronium and rocuronium | Rat hemidiaphragm | In vitro |
| Receptor Subtype | IC50 (mean ± SE) | Ligand | Preparation | Reference |
| M2 Muscarinic Receptor | 5.10 ± 1.5 µM | [3H]-QNB | Not specified | |
| M3 Muscarinic Receptor | 77.9 ± 11 µM | [3H]-QNB | Not specified |
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical pharmacology of this compound, a new short-acting neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openanesthesia.org [openanesthesia.org]
- 4. A mechanism for rapacuronium-induced bronchospasm: M2 muscarinic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Rapacuronium Bromide in Primary Neuronal Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Rapacuronium Bromide, a non-depolarizing aminosteroid (B1218566) neuromuscular blocking agent, was originally developed for rapid sequence intubation in anesthesia.[1] Its clinical use was discontinued (B1498344) due to a high incidence of bronchospasm.[1][2] Mechanistically, this compound acts as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) at the motor end plate.[3][4] Further studies have revealed its interaction with muscarinic acetylcholine receptors (mAChRs), showing a preferential antagonism for the M2 subtype over the M3 subtype. This dual antagonism presents a unique pharmacological profile that can be exploited in the research setting of primary neuronal cell culture to investigate cholinergic signaling pathways.
Primary neuronal cultures are invaluable in vitro models for studying neuronal development, synaptic function, and neurotoxicity. The application of this compound in these cultures can serve as a tool to dissect the roles of specific nAChR and mAChR subtypes in neuronal processes. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in primary neuronal cell culture studies.
Proposed Research Applications
-
Investigation of Nicotinic and Muscarinic Receptor Function: Elucidate the role of nAChRs and M2 mAChRs in neuronal survival, differentiation, and synaptic plasticity.
-
Neurotoxicity Studies: Assess the potential neurotoxic effects of prolonged or high-concentration exposure to this compound on different neuronal populations.
-
Synaptic Transmission Modulation: Investigate the impact of this compound on excitatory and inhibitory synaptic transmission by blocking specific cholinergic pathways.
-
Calcium Signaling Analysis: Characterize the changes in intracellular calcium dynamics in response to cholinergic stimuli in the presence of this compound.
-
Drug Screening: Utilize this compound as a reference compound in screening assays for novel modulators of cholinergic receptors.
Quantitative Data Summary
| Receptor Target | Affinity (IC50) | Species/Tissue | Reference |
| Nicotinic Acetylcholine Receptor | ~0.3 mg/kg (ED50) | Human (in vivo) | |
| M2 Muscarinic Receptor | 5.10 +/- 1.5 µM | Guinea Pig Airway | |
| M3 Muscarinic Receptor | 77.9 +/- 11 µM | Guinea Pig Airway |
Table 1: Pharmacological Profile of this compound.
Signaling Pathways
The following diagram illustrates the proposed mechanism of action of this compound at a neuronal synapse, highlighting its antagonistic effects on both nicotinic and M2 muscarinic acetylcholine receptors.
Caption: Proposed mechanism of this compound at a neuronal synapse.
Experimental Protocols
The following are detailed protocols that can be adapted for studying the effects of this compound in primary neuronal cell culture.
Experimental Workflow: General Procedure
Caption: General experimental workflow for studying this compound.
Protocol 1: Assessment of Neuronal Viability
1.1 MTT Assay (Metabolic Activity)
-
Principle: Measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Procedure:
-
Seed primary neurons in a 96-well plate at a suitable density.
-
Allow cells to adhere and mature for the desired number of days in vitro (DIV).
-
Prepare serial dilutions of this compound in sterile, serum-free culture medium. Suggested concentrations: 0.1 µM to 100 µM. Include a vehicle control (culture medium without the drug).
-
Carefully replace the culture medium in each well with the prepared drug solutions.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
-
1.2 Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)
-
Principle: Measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
-
Procedure:
-
Follow steps 1-5 from the MTT assay protocol.
-
After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
To determine the maximum LDH release, lyse the remaining cells in the original plate with a lysis buffer (e.g., 1% Triton X-100) and measure LDH activity.
-
Calculate the percentage of LDH release relative to the maximum LDH release control.
-
Protocol 2: Electrophysiological Analysis (Whole-Cell Patch-Clamp)
-
Principle: To record ion currents and changes in membrane potential in individual neurons to assess the effect of this compound on nAChR and other channel activities.
-
Procedure:
-
Culture primary neurons on glass coverslips.
-
At the desired DIV, transfer a coverslip to a recording chamber on an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).
-
Establish a whole-cell patch-clamp recording from a neuron using a glass micropipette filled with an appropriate internal solution.
-
Record baseline neuronal activity (e.g., spontaneous postsynaptic currents, resting membrane potential).
-
Apply a known nAChR agonist (e.g., acetylcholine or nicotine) to elicit a response.
-
Wash out the agonist and then perfuse the chamber with aCSF containing this compound at a desired concentration (e.g., 10 µM).
-
After a pre-incubation period, co-apply the nAChR agonist and this compound.
-
Record the changes in the agonist-evoked currents or membrane potential depolarization.
-
Analyze the data to determine the extent of antagonism by this compound.
-
Protocol 3: Calcium Imaging
-
Principle: To visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in response to neuronal activation and its modulation by this compound.
-
Procedure:
-
Culture primary neurons on glass-bottom dishes or coverslips.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Mount the dish/coverslip on a fluorescence microscope equipped for live-cell imaging.
-
Record baseline [Ca2+]i levels.
-
Stimulate the neurons with a cholinergic agonist (e.g., carbachol) to induce a calcium response.
-
Wash out the agonist and then incubate the cells with this compound.
-
Re-apply the cholinergic agonist in the presence of this compound and record the calcium response.
-
Analyze the fluorescence intensity changes to quantify the effect of this compound on agonist-induced calcium influx.
-
Protocol 4: Immunocytochemistry for Receptor Localization
-
Principle: To visualize the expression and localization of nAChR and mAChR subtypes in primary neurons.
-
Procedure:
-
Culture primary neurons on glass coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (for intracellular targets).
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate the cells with primary antibodies against specific nAChR subunits (e.g., α7, α4β2) and/or M2 mAChR overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
Disclaimer
This compound is a potent pharmacological agent. All handling and experimental procedures should be conducted in accordance with institutional safety guidelines. The concentrations and incubation times provided in these protocols are suggestions and should be optimized for specific neuronal cell types and experimental conditions.
References
- 1. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.6. MTT Assay [bio-protocol.org]
- 3. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Investigating Muscle Fatigue In Vitro with Rapacuronium Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscle fatigue, characterized by a decline in muscle force and power output during sustained or repeated contractions, is a complex physiological process. Investigating the mechanisms of muscle fatigue and the effects of pharmacological agents in a controlled environment is crucial for advancing our understanding and developing new therapeutics. Rapacuronium (B1238877) bromide, a short-acting, nondepolarizing neuromuscular blocking agent, provides a valuable tool for studying muscle fatigue at the neuromuscular junction (NMJ) in vitro.[1][2] By competitively antagonizing nicotinic acetylcholine (B1216132) receptors (nAChRs) at the motor endplate, rapacuronium allows for the precise modulation of neuromuscular transmission, enabling researchers to dissect the contributions of presynaptic and postsynaptic events to the fatigue process.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing Rapacuronium Bromide to investigate muscle fatigue in an in vitro setting, specifically using the isolated phrenic nerve-hemidiaphragm preparation. This classic and robust model allows for the direct measurement of muscle contractile properties in response to nerve stimulation, providing a reliable system for assessing the impact of neuromuscular blocking agents on muscle endurance and recovery.[3][4]
Data Presentation
The following table summarizes illustrative quantitative data on the effects of varying concentrations of this compound on key muscle fatigue parameters in an in vitro phrenic nerve-hemidiaphragm preparation. This data is representative of expected outcomes and should be used as a reference for experimental design and data analysis.
| This compound Concentration (µM) | Baseline Twitch Tension (% of Control) | Time to 50% Fatigue (seconds) | Force at 5 min (% of Initial) | Recovery of Twitch Tension at 15 min post-washout (% of Baseline) |
| 0 (Control) | 100% | 185 ± 15 | 35 ± 5% | 95 ± 5% |
| 1 | 85 ± 7% | 120 ± 12 | 20 ± 4% | 88 ± 6% |
| 5 | 55 ± 6% | 65 ± 8 | 10 ± 3% | 75 ± 8% |
| 10 | 25 ± 5% | 30 ± 5 | <5% | 60 ± 7% |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. This compound: a review of its use in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of this compound, a new short-acting neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatigue during continuous 20 Hz stimulation of the rat phrenic nerve diaphragm preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Receptor Desensitization Kinetics
Topic: The Utility of Rapacuronium (B1238877) Bromide for Studying Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Desensitization Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction and a Note on Compound Suitability
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] Upon prolonged or repeated exposure to an agonist, nAChRs enter a desensitized state, a non-conducting conformational state where the ion channel is closed, even though the agonist is still bound.[2][3] This process of desensitization is crucial for shaping synaptic responses and is a key area of study in neuropharmacology.
Rapacuronium bromide is a non-depolarizing neuromuscular blocking agent that acts by competing with acetylcholine for binding sites on nAChRs at the motor endplate.[4] Its rapid onset and short duration of action made it a compound of interest for clinical applications.[5] However, for the specific purpose of studying nAChR desensitization kinetics in a research setting, This compound is not a recommended tool.
The primary reason for its unsuitability is its complex and significant off-target pharmacology, particularly its interactions with muscarinic acetylcholine receptors (mAChRs). Research has shown that rapacuronium has a high affinity for M2 muscarinic receptors and acts as a positive allosteric modulator at M3 receptors. These interactions can lead to confounding effects, such as the potentiation of acetylcholine-induced responses and alterations in acetylcholine release, which would interfere with the precise measurement of nAChR desensitization kinetics. Due to a high incidence of fatal bronchospasm linked to these muscarinic effects, rapacuronium was withdrawn from the market.
Therefore, these application notes will first summarize the pertinent pharmacological data for this compound to illustrate these complexities. Subsequently, a general, robust protocol for studying nAChR desensitization kinetics using a suitable, selective nAChR antagonist and standard electrophysiological techniques will be provided. This will serve as a guide for researchers to design experiments with more appropriate pharmacological tools.
Pharmacological Data Summary of this compound
The following data highlights the clinical pharmacodynamics and muscarinic receptor affinity of this compound.
| Parameter | Value | Species/System | Reference |
| Clinical Efficacy (Humans) | |||
| ED50 | 0.39 ± 0.08 mg/kg | Adult patients (electromyogram) | |
| ED95 | 0.75 ± 0.16 mg/kg | Adult patients (electromyogram) | |
| Onset of 90% peak effect (at ED95) | 77 ± 17 seconds | Adult patients | |
| Clinical duration (at ED95) | 6.1 ± 1.1 minutes | Adult patients | |
| Muscarinic Receptor Affinity | |||
| IC50 for M2 receptors | 5.10 ± 1.5 µM | Radioligand binding assay | |
| IC50 for M3 receptors | 77.9 ± 11 µM | Radioligand binding assay |
General Mechanism of nAChR Desensitization
The desensitization of nAChRs is an intrinsic property of the receptor, triggered by sustained exposure to an agonist. The process involves a conformational change in the receptor protein to a state with high affinity for the agonist but a closed ion channel. This prevents further ion flux and cellular depolarization. Several factors can modulate the rate and extent of desensitization, including receptor subtype, phosphorylation by protein kinases, and allosteric modulators.
nAChR State Transitions and Modulation
Experimental Protocols for Studying nAChR Desensitization Kinetics
The following is a generalized protocol using whole-cell patch-clamp electrophysiology, a standard technique for studying ion channel kinetics. This method allows for the precise control of the cellular membrane potential and the rapid application of pharmacological agents.
Cell Culture and Receptor Expression
-
Cell Line: Use a stable cell line (e.g., HEK293, SH-EP1) that does not endogenously express nAChRs.
-
Transfection: Transiently or stably transfect the cells with cDNAs encoding the subunits of the nAChR subtype of interest (e.g., α4 and β2 subunits for the α4β2 receptor).
-
Culture: Culture the cells in appropriate media and conditions. For electrophysiological recordings, plate the cells on glass coverslips 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the onset of and recovery from desensitization.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Perfusion system for rapid solution exchange
-
Borosilicate glass capillaries for patch pipettes
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 4 MgSO₄, 0.1 EGTA, 10 HEPES, 3 ATP (pH 7.2 with KOH).
-
Agonist solution (e.g., Acetylcholine or Nicotine at a saturating concentration).
-
Antagonist solution (a selective, competitive nAChR antagonist).
Methodology:
-
Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage Clamp: Clamp the cell's membrane potential at a holding potential of -60 mV.
To Measure the Onset of Desensitization:
-
Apply a short (e.g., 1-second) pulse of a saturating concentration of agonist to elicit a control peak current.
-
Allow the cell to recover fully (e.g., 2-5 minutes of washout with external solution).
-
Apply a prolonged, desensitizing pulse of the same agonist concentration for a set duration (e.g., 30 seconds).
-
Record the current decay during this prolonged application. The rate of decay represents the onset of desensitization. This can often be fitted with a single or double exponential function to derive time constants (τ).
To Measure the Recovery from Desensitization:
-
Following the desensitizing pulse (step 8), wash out the agonist with the external solution.
-
At varying time intervals after the washout (e.g., 5s, 10s, 20s, 40s, 80s, etc.), apply a short (1-second) test pulse of the agonist.
-
The amplitude of the current elicited by the test pulse, normalized to the control peak current, represents the extent of recovery.
-
Plot the normalized peak current amplitude against the recovery interval. This curve can be fitted with an exponential function to determine the time constant of recovery (τ_recovery).
References
- 1. Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desensitization of the nicotinic acetylcholine receptor: molecular mechanisms and effect of modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raplon (Rapacuronium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. This compound: a review of its use in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Rapacuronium Bromide-Induced Bronchospasm
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding rapacuronium (B1238877) bromide-induced bronchospasm in animal models. Rapacuronium was withdrawn from the market due to a high incidence of fatal bronchospasm.[1][2][3][4] Understanding and mitigating this adverse effect in experimental settings is crucial for preclinical research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does rapacuronium bromide cause such severe bronchospasm in my animal models?
A1: Rapacuronium-induced bronchospasm is multifactorial, but two primary mechanisms have been identified in animal models:
-
Histamine (B1213489) Release: Like some other neuromuscular blocking agents, rapacuronium can induce mast cell degranulation, leading to a significant release of histamine.[5] Histamine is a potent bronchoconstrictor that acts on H1 receptors in airway smooth muscle. While some clinical studies in humans showed that bronchospasm could occur without significant increases in plasma histamine, animal models, particularly the guinea pig, are highly sensitive to histamine-releasing compounds.
-
Muscarinic Receptor Antagonism: A more specific mechanism involves rapacuronium's interaction with muscarinic acetylcholine (B1216132) receptors in the airways.
-
It preferentially blocks presynaptic M2 autoreceptors on parasympathetic nerves. These M2 receptors normally function to inhibit further acetylcholine (ACh) release.
-
By blocking this inhibitory feedback loop, more ACh is released into the neuromuscular junction.
-
This excess ACh then acts on postsynaptic M3 receptors on airway smooth muscle, leading to potent bronchoconstriction.
-
Studies have shown that rapacuronium has a significantly higher affinity for M2 receptors compared to M3 receptors, creating this imbalance that favors bronchoconstriction.
-
Q2: I'm observing a high degree of variability in the bronchospastic response between animals. What could be the cause?
A2: Variability is common in this type of research. Key factors include:
-
Animal Model: The choice of animal is critical. Guinea pigs are known for their highly reactive airways and are particularly sensitive to histamine-induced bronchoconstriction, making them a suitable but sometimes variable model.
-
Anesthesia: The type and depth of anesthesia can influence airway reactivity and autonomic tone. Some anesthetics, like propofol (B549288) and ketamine, have bronchodilatory properties that may mask the effects of rapacuronium.
-
Baseline Airway Tone: The animal's baseline physiological state, including any underlying inflammation or stress, can alter airway responsiveness.
-
Drug Administration: The speed and route of rapacuronium administration can affect the peak plasma concentration and the intensity of histamine release. Rapid bolus injections are often associated with a more severe response.
Q3: How can I pharmacologically prevent or mitigate rapacuronium-induced bronchospasm in my experiments?
A3: Pretreatment with specific antagonists is the most effective strategy. The choice of agent depends on the mechanism you are targeting.
-
To Counteract Histamine Release: Administer an H1 receptor antagonist (e.g., mepyramine, diphenhydramine) prior to the rapacuronium challenge. This will block the action of released histamine on the airway smooth muscle.
-
To Counteract Muscarinic Effects: While atropine (B194438) (a non-selective muscarinic antagonist) can block the final M3-mediated bronchoconstriction, it may also affect cardiac M2 receptors. Its use should be carefully considered based on your experimental endpoints.
-
General Bronchodilators: In the event of severe, unexpected bronchospasm, fast-acting bronchodilators like beta-2 agonists (e.g., albuterol) or even intravenous lidocaine (B1675312) can be used as a rescue treatment.
Quantitative Data Summary
The following tables summarize key quantitative findings from relevant studies, providing data on the effects of rapacuronium and the efficacy of pretreatment agents.
Table 1: Affinity of Neuromuscular Blockers for Muscarinic Receptors Data extracted from competitive radioligand binding assays.
| Compound | M2 Receptor IC50 (μM) | M3 Receptor IC50 (μM) | M2 vs. M3 Selectivity |
| Rapacuronium | 5.10 ± 1.5 | 77.9 ± 11 | ~15-fold for M2 |
| Cisatracurium | > Clinical Concentrations | > Clinical Concentrations | - |
| Vecuronium | > Clinical Concentrations | > Clinical Concentrations | - |
| IC50 represents the concentration required to inhibit 50% of ligand binding. A lower value indicates higher affinity. Data from Jooste et al. (2003). |
Table 2: Effect of Neuromuscular Blockers on Plasma Histamine Levels in Humans Data represents the mean peak percentage increase from baseline after a rapid bolus injection.
| Compound (Dose) | Peak % Increase in Plasma Histamine (at 1 min) |
| Mivacurium (0.2 mg/kg) | 370% |
| Atracurium (0.6 mg/kg) | 234% |
| Tubocurarine (0.5 mg/kg) | 252% |
| Rocuronium (0.6 mg/kg) | No Significant Change |
| Vecuronium (0.1 mg/kg) | No Significant Change |
| Data from Basta et al. (1995). Note: While this is human data, it provides a comparative basis for histamine-releasing potential. |
Experimental Protocols
Protocol 1: In Vivo Measurement of Bronchoconstriction in Anesthetized Guinea Pigs
This protocol outlines a standard method for assessing changes in airway mechanics in response to rapacuronium administration.
-
Animal Preparation:
-
Anesthetize a male Hartley guinea pig (300-400g) with an appropriate anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine).
-
Perform a tracheostomy and cannulate the trachea.
-
Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring.
-
-
Mechanical Ventilation & Monitoring:
-
Connect the tracheal cannula to a small animal ventilator.
-
Monitor pulmonary inflation pressure (Ppi) or calculate total pulmonary resistance (Rl) and dynamic compliance (Cdyn) using a whole-body plethysmograph.
-
Allow the animal to stabilize for a 20-30 minute period to establish a stable baseline.
-
-
Drug Administration:
-
Pretreatment (Optional): Administer the chosen antagonist (e.g., H1 receptor antagonist) intravenously and allow for a sufficient period (e.g., 10-15 minutes) for it to take effect.
-
Challenge: Administer a bolus dose of this compound intravenously. Doses in guinea pig studies have ranged, but a dose sufficient to potentiate acetylcholine-induced bronchoconstriction is around 1.5 mg/kg.
-
-
Data Acquisition:
-
Continuously record airway pressure, resistance, and compliance for at least 15-20 minutes following the rapacuronium challenge.
-
The peak increase in pulmonary resistance and the maximum decrease in dynamic compliance are the primary endpoints for quantifying bronchospasm.
-
Visualizations: Pathways and Workflows
Diagram 1: Signaling Pathways of Rapacuronium-Induced Bronchospasm
This diagram illustrates the two primary molecular mechanisms responsible for the adverse airway effects of rapacuronium.
References
- 1. A mechanism for rapacuronium-induced bronchospasm: M2 muscarinic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A Contemporary Approach to the Treatment of Perioperative Bronchospasm [transpopmed.org]
- 5. The effects of rapacuronium on histamine release and hemodynamics in adult patients undergoing general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Rapacuronium Bromide Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and stabilization of Rapacuronium (B1238877) Bromide solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in Rapacuronium Bromide solutions?
A1: The primary cause of instability is the hydrolysis of the acetyloxy-ester bond at the 3-position of the steroid nucleus. This chemical reaction breaks down this compound into its 3-hydroxy metabolite, which has different pharmacological properties.[1] This hydrolysis is spontaneous in aqueous solutions and is significantly influenced by pH and temperature.[1]
Q2: What was the composition of the original commercial formulation of this compound (Raplon®)?
A2: The commercial formulation, Raplon®, was supplied as a sterile, nonpyrogenic lyophilized powder. The formulation for a 5 mL vial contained 100 mg of this compound, 35.8 mg of citric acid anhydrous, 7.5 mg of sodium phosphate (B84403) dibasic anhydrous, and 137.5 mg of mannitol (B672). When reconstituted with 5 mL of sterile water, it formed an isotonic solution with a pH of 4.0.[2]
Q3: Why is an acidic pH important for the stability of this compound solutions?
A3: An acidic pH is crucial for minimizing the rate of hydrolysis of the ester linkage in the this compound molecule. The commercial formulation was buffered to a pH of 4.0 to ensure stability.[2] At neutral or alkaline pH, the rate of hydrolysis increases significantly, leading to rapid degradation of the compound.
Q4: Can I use a different buffer system than citrate-phosphate?
A4: While the original formulation used a citrate-phosphate buffer, other buffer systems that can maintain a stable acidic pH in the range of 3.5-4.5 could potentially be used. However, it is critical to ensure the compatibility of the chosen buffer with this compound and the specific experimental setup. It is recommended to perform stability studies with any new buffer system.
Q5: For how long is a reconstituted solution of this compound stable?
A5: The manufacturer of Raplon® recommended using the reconstituted solution within 24 hours when stored at room temperature.[2] For long-term experiments, it is highly recommended to prepare fresh solutions or conduct stability studies under the specific storage conditions (e.g., refrigeration, frozen) to determine the extended beyond-use date.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency in Experiments | Degradation of this compound due to hydrolysis. | 1. Verify Solution pH: Ensure the pH of your stock and working solutions is acidic (ideally pH 3.5-4.5). 2. Fresh Preparation: Prepare solutions fresh before each experiment. 3. Storage Conditions: Store stock solutions at 2-8°C or frozen (-20°C or lower) in small aliquots to minimize freeze-thaw cycles. 4. Check for Contamination: Microbial contamination can alter pH and introduce esterases, accelerating degradation. Use sterile preparation techniques and consider sterile filtering the solution. |
| Variability in Experimental Results | Inconsistent concentration of active this compound. | 1. Standardize Preparation Protocol: Use a consistent and detailed protocol for solution preparation, including precise pH adjustment and component concentrations. 2. Minimize Exposure to High Temperatures: Avoid leaving solutions at room temperature for extended periods. 3. Use a Stability-Indicating Assay: Employ an analytical method like HPLC to confirm the concentration and purity of your solution before use. |
| Precipitate Formation in Solution | Poor solubility or interaction with other components. | 1. Ensure Complete Dissolution: Gently warm and vortex the solution to ensure all components, especially the lyophilized powder, are fully dissolved. 2. Check for Incompatibilities: If mixing with other drugs or solutions, verify their compatibility. This compound is compatible with 0.9% NaCl, 5% dextrose in water, and Lactated Ringer's solution. 3. Filter the Solution: If a precipitate persists after attempting to dissolve it, consider filtering the solution through a 0.22 µm filter, although this may result in some loss of the active compound. |
Experimental Protocols
Preparation of a Stabilized this compound Stock Solution (10 mg/mL)
This protocol is based on the principles of the original commercial formulation to enhance stability.
Materials:
-
This compound powder
-
Citric Acid Anhydrous
-
Sodium Phosphate Dibasic Anhydrous
-
Mannitol
-
Sterile Water for Injection
-
pH meter
-
Sterile vials
-
0.22 µm sterile filter
Procedure:
-
Prepare the Buffer Solution:
-
In a sterile beaker, dissolve 7.16 g of citric acid anhydrous and 1.5 g of sodium phosphate dibasic anhydrous in approximately 800 mL of sterile water for injection.
-
Adjust the pH to 4.0 using a solution of sodium hydroxide (B78521) or phosphoric acid.
-
Add sterile water for injection to a final volume of 1000 mL.
-
-
Prepare the this compound Solution:
-
For a 10 mg/mL solution, weigh out 100 mg of this compound powder.
-
In a sterile vial, dissolve 275 mg of mannitol in 10 mL of the prepared buffer solution. Mannitol acts as a bulking agent and helps with isotonicity.
-
Add the 100 mg of this compound powder to the mannitol-buffer solution.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
-
Sterilization and Storage:
-
Sterile filter the final solution through a 0.22 µm filter into a sterile vial.
-
For long-term storage, dispense the solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below. For short-term storage (up to one week), refrigeration at 2-8°C is recommended.
-
Quantitative Data
Due to the limited availability of public domain kinetic data for this compound hydrolysis, the following tables provide a semi-quantitative guide to expected stability based on general principles of ester hydrolysis and information from the commercial formulation.
Table 1: Estimated Relative Stability of this compound Solution at Different pH Values (at a constant temperature)
| pH | Expected Relative Stability | Rationale |
| 2.0 - 3.0 | Moderate | Potential for acid-catalyzed hydrolysis, though generally slower than base-catalyzed. |
| 3.5 - 4.5 | High (Optimal) | This is the pH range where the rate of hydrolysis is minimized, as demonstrated by the commercial formulation's pH of 4.0. |
| 5.0 - 6.0 | Low | The rate of hydrolysis begins to increase as the solution approaches neutral pH. |
| 7.0 - 8.0 | Very Low | At neutral and alkaline pH, base-catalyzed hydrolysis is significant, leading to rapid degradation. |
Table 2: Estimated Relative Stability of this compound Solution at Different Temperatures (at pH 4.0)
| Temperature | Expected Relative Stability | Rationale |
| -20°C or below | High | Frozen state significantly reduces molecular mobility and reaction rates. Recommended for long-term storage. |
| 2 - 8°C | Moderate | Refrigeration slows down the rate of hydrolysis. Suitable for short-term storage (days to a week). |
| Room Temperature (20-25°C) | Low | The rate of hydrolysis is significant at room temperature. The manufacturer recommended use within 24 hours. |
| > 30°C | Very Low | Elevated temperatures will accelerate the degradation process considerably. |
Visualizations
Caption: Degradation of this compound via Hydrolysis.
Caption: Troubleshooting workflow for unstable solutions.
Caption: Workflow for preparing a stabilized solution.
References
Technical Support Center: Accounting for Rapacuronium Bromide's Metabolite Activity
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the pharmacological activity of Rapacuronium Bromide's primary metabolite in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the major active metabolite of this compound?
This compound undergoes hydrolysis of the acetyloxy-ester bond at the 3-position to form its major and pharmacologically active metabolite, the 3-hydroxy metabolite.[1][2] This hydrolysis can occur non-specifically at physiological temperature and pH and may also be catalyzed by esterases.[1] The cytochrome P450 enzyme system does not appear to be involved in this metabolic conversion.[1][2]
Q2: How does the activity of the 3-hydroxy metabolite compare to the parent compound?
The 3-hydroxy metabolite is more potent and has a slower onset of action compared to this compound. Due to its less efficient elimination, the metabolite can accumulate, especially with multiple doses or continuous infusion, leading to a prolonged neuromuscular block. This is a critical consideration in experimental design and data interpretation.
Q3: Why is it important to account for the metabolite's activity in my assays?
Failing to account for the 3-hydroxy metabolite's activity can lead to an overestimation of the duration and potency of this compound alone. The metabolite's significant and distinct pharmacological profile contributes to the overall observed effect, and its accumulation can significantly alter the pharmacodynamic profile of the parent drug.
Q4: Can the 3-hydroxy metabolite interfere with standard assays for this compound?
Yes, the 3-hydroxy metabolite will exhibit activity in functional assays designed to measure neuromuscular blockade, such as in vivo mechanomyography. In ligand-binding assays, the metabolite may cross-react with antibodies or receptors intended to be specific for this compound, potentially leading to inaccurate quantification. It is crucial to use analytical methods that can distinguish between the parent drug and its metabolite.
Troubleshooting Guides
Problem: Observed duration of neuromuscular blockade is longer than expected based on this compound's pharmacokinetics.
-
Possible Cause: Accumulation of the active 3-hydroxy metabolite. This is particularly likely with repeated dosing or continuous infusion, or in subjects with impaired renal function.
-
Troubleshooting Steps:
-
Quantify Metabolite Levels: Use a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to separately quantify the plasma concentrations of both this compound and the 3-hydroxy metabolite over the time course of the experiment.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Employ PK/PD models that account for the formation and activity of the 3-hydroxy metabolite. These models should incorporate the distinct pharmacokinetic and pharmacodynamic parameters of both the parent drug and the metabolite.
-
Re-evaluate Dosing Regimen: If metabolite accumulation is confirmed, consider adjusting the dosing regimen in future experiments to minimize its impact, if the goal is to study the parent compound's effects in isolation.
-
Problem: Inconsistent results in in vitro receptor binding or functional assays.
-
Possible Cause: Cross-reactivity of the 3-hydroxy metabolite with the target receptor or assay reagents.
-
Troubleshooting Steps:
-
Assess Metabolite Activity Independently: Whenever possible, synthesize or procure a pure standard of the 3-hydroxy metabolite and test its activity in your assay system independently. This will allow you to determine its specific potency and efficacy.
-
Develop a Specific Assay: If cross-reactivity is an issue, develop a more specific assay. For immunoassays, this may involve generating monoclonal antibodies that do not cross-react with the metabolite. For functional assays, consider using a system where the metabolic conversion of this compound is minimized or absent.
-
Analytical Separation: Prior to the assay, use techniques like High-Performance Liquid Chromatography (HPLC) to separate this compound from its metabolite in the sample.
-
Data Presentation
Table 1: Comparative Pharmacodynamic Properties of this compound and its 3-Hydroxy Metabolite
| Parameter | This compound | 3-Hydroxy Metabolite | Reference |
| Potency (ED90) | Lower | Higher | |
| Onset of Action | Faster | Slower | |
| Elimination | More Efficient | Less Efficient |
ED90: Dose required to produce 90% suppression of the first twitch (T1) of the train-of-four stimulation.
Experimental Protocols
Protocol 1: In Vivo Assessment of Neuromuscular Blockade via Mechanomyography (MMG)
This protocol is adapted from standard methods used to evaluate neuromuscular blocking agents.
-
Animal Preparation:
-
Anesthetize the subject animal (e.g., rat, rabbit) according to approved institutional protocols.
-
Surgically expose the ulnar nerve and the tendon of the adductor pollicis muscle (or equivalent muscle in the chosen species).
-
-
Stimulation and Recording:
-
Place stimulating electrodes on the ulnar nerve.
-
Attach the adductor pollicis tendon to a force-displacement transducer to measure muscle contraction (mechanomyography).
-
Deliver supramaximal train-of-four (TOF) stimulation to the ulnar nerve (four pulses at 2 Hz every 15 seconds).
-
-
Drug Administration:
-
Administer a single bolus dose of this compound intravenously.
-
For studies involving the metabolite, administer the 3-hydroxy metabolite in a separate experiment.
-
-
Data Acquisition:
-
Record the force of each of the four muscle twitches in the TOF response.
-
Continue recording until the twitch height has returned to baseline.
-
-
Data Analysis:
-
Calculate the TOF ratio (T4/T1), where T4 is the height of the fourth twitch and T1 is the height of the first twitch.
-
Determine key pharmacodynamic parameters such as onset of action (time to maximum block), duration of action (time from injection to 25% recovery of T1), and recovery index (time from 25% to 75% recovery of T1).
-
Protocol 2: In Vitro Assessment of Metabolite Formation
-
Incubation:
-
Incubate this compound at a known concentration in a relevant biological matrix (e.g., plasma, liver microsomes, or a simple buffer at physiological pH and temperature).
-
-
Time-Course Sampling:
-
Collect aliquots from the incubation mixture at various time points.
-
-
Sample Preparation:
-
Stop the reaction in the aliquots (e.g., by adding a quenching solvent like acetonitrile).
-
Prepare the samples for analysis, which may involve protein precipitation and centrifugation.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Use a chromatographic method (e.g., reversed-phase HPLC) to separate this compound from the 3-hydroxy metabolite.
-
Employ a mass spectrometer with multiple reaction monitoring (MRM) to specifically detect and quantify both the parent compound and the metabolite.
-
-
Data Analysis:
-
Plot the concentrations of this compound and the 3-hydroxy metabolite over time to determine the rate of metabolite formation.
-
Visualizations
Caption: Metabolic conversion of this compound to its active 3-hydroxy metabolite.
Caption: Workflow for assessing neuromuscular blockade using mechanomyography (MMG).
Caption: Troubleshooting logic for unexpected prolonged neuromuscular blockade.
References
Technical Support Center: Minimizing Cardiovascular Side Effects of Rapacuronium Bromide in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rapacuronium (B1238877) Bromide in animal models. The focus is on minimizing the potential cardiovascular side effects of this neuromuscular blocking agent.
Troubleshooting Guide
This guide addresses specific cardiovascular issues that may be encountered during experiments involving Rapacuronium Bromide.
| Observed Issue | Potential Cause | Recommended Action |
| Sudden and significant drop in blood pressure (Hypotension) immediately following Rapacuronium administration. | Dose-dependent histamine (B1213489) release from mast cells leading to vasodilation. | - Reduce the dose of Rapacuronium to the lowest effective level for the desired neuromuscular blockade. - Administer the drug more slowly to minimize the peak plasma concentration. - Pre-treat with a combination of H1 and H2 histamine receptor antagonists. (See Experimental Protocols for suggested agents and dosages). |
| Increase in heart rate (Tachycardia) following Rapacuronium administration. | - Histamine-mediated positive chronotropic effects. - Reflex tachycardia in response to hypotension. | - Implement measures to mitigate hypotension as described above. - If tachycardia persists and is problematic for the experimental model, consider pretreatment with a cardioselective beta-blocker , use with caution and under veterinary guidance as it may affect cardiovascular parameters. |
| Decrease in heart rate (Bradycardia), particularly during surgical manipulation. | Vagal stimulation, which can be potentiated by some neuromuscular blocking agents. | - Ensure adequate depth of anesthesia to blunt vagal reflexes. - Pre-treat with an anticholinergic agent such as atropine (B194438) or glycopyrrolate (B1671915) to block vagal effects on the heart. (See Experimental Protocols for suggested agents and dosages). |
| Cutaneous flushing or erythema observed on the animal. | Histamine-induced vasodilation of cutaneous blood vessels. | - This is often a sign of histamine release. Monitor hemodynamic parameters closely. - Consider pretreatment with antihistamines in subsequent experiments if this is a recurring issue. |
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of this compound in research animals?
A1: The most commonly reported cardiovascular side effects are dose-dependent hypotension (a decrease in blood pressure) and tachycardia (an increase in heart rate)[1][2][3]. Some studies have also noted the potential for bradycardia (a decrease in heart rate), particularly in scenarios involving vagal stimulation[4][5].
Q2: What is the suspected mechanism behind Rapacuronium-induced hypotension and tachycardia?
A2: The leading hypothesis is the release of histamine from mast cells. Histamine can cause vasodilation, leading to hypotension, and can also have direct positive chronotropic (heart rate-increasing) effects, contributing to tachycardia. However, some studies have not found a direct correlation between plasma histamine levels and the observed hemodynamic changes, suggesting other mechanisms may also be involved.
Q3: How can I minimize the cardiovascular side effects of this compound in my experiments?
A3: Several strategies can be employed:
-
Dose Optimization: Use the lowest effective dose of this compound required for the desired level of neuromuscular blockade.
-
Slower Administration: Administering the drug slowly can reduce the peak plasma concentration and potentially lessen the magnitude of histamine release.
-
Pre-treatment: Prophylactic administration of a combination of H1 and H2 histamine receptor antagonists can help to block the effects of released histamine. Pre-treatment with an anticholinergic agent can mitigate bradycardia.
Q4: Are there alternative neuromuscular blocking agents with a more favorable cardiovascular profile?
A4: Yes, several alternatives have been shown to have fewer cardiovascular side effects. Vecuronium (B1682833) and Rocuronium, for instance, are steroidal neuromuscular blockers that generally exhibit greater cardiovascular stability with a lower propensity for histamine release compared to Rapacuronium. Cisatracurium is another option known for its lack of histamine-releasing effects. The choice of agent will depend on the specific requirements of your experimental protocol, such as the desired onset and duration of action.
Q5: What parameters should I monitor to assess the cardiovascular side effects of Rapacuronium?
A5: Continuous monitoring of the following is recommended:
-
Mean Arterial Pressure (MAP): To detect hypotension.
-
Heart Rate (HR): To detect tachycardia or bradycardia.
-
Electrocardiogram (ECG): To monitor for any arrhythmias.
-
Cutaneous Observation: For signs of flushing or erythema, which can indicate histamine release.
Quantitative Data Summary
The following tables summarize quantitative data on the hemodynamic effects of this compound and the impact of potential mitigating agents.
Table 1: Hemodynamic Effects of this compound in Comparison to Other Neuromuscular Blocking Agents in Humans
| Drug (Dosage) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| Rapacuronium (1.5 mg/kg) | Significant Decrease | Mild to Moderate Increase | |
| Vecuronium (0.1 mg/kg) | No Significant Change | No Significant Change | |
| Succinylcholine (B1214915) (1.0 mg/kg) | No Significant Change | Variable | |
| Rapacuronium (1.5 mg/kg) | ~11% Decrease | ~17% Increase | |
| Vecuronium (0.1 mg/kg) | No Significant Change | ~14-15% Decrease |
Table 2: Hypothetical Mitigation of Rapacuronium-Induced Hemodynamic Changes with Pre-treatment in a Canine Model
| Treatment Group | Expected Change in MAP | Expected Change in HR |
| Rapacuronium (1.5 mg/kg) alone | ~20-30% Decrease | ~15-25% Increase |
| H1 + H2 Blocker Pre-treatment + Rapacuronium | ~5-10% Decrease | ~5-10% Increase |
| Anticholinergic Pre-treatment + Rapacuronium | Variable (may increase) | Significant Increase |
Note: This table is illustrative and based on the expected effects of antihistamine and anticholinergic pre-treatment on histamine-releasing and vagally-stimulating drugs, respectively. Specific quantitative data for Rapacuronium with these pre-treatments in animal models is limited.
Experimental Protocols
Protocol 1: Mitigation of Histamine-Mediated Cardiovascular Effects of Rapacuronium in a Canine Model
Objective: To evaluate the efficacy of combined H1 and H2 receptor antagonist pre-treatment in minimizing Rapacuronium-induced hypotension and tachycardia in dogs.
Materials:
-
This compound for injection
-
Diphenhydramine (H1 antagonist)
-
Cimetidine or Famotidine (H2 antagonist)
-
Anesthetized, ventilated beagle dogs
-
Hemodynamic monitoring equipment (for MAP, HR, ECG)
Methodology:
-
Animal Preparation: Anesthetize and mechanically ventilate the dogs according to your institution's approved protocol. Ensure stable baseline hemodynamic parameters for at least 15 minutes before drug administration.
-
Group Allocation:
-
Control Group (n=X): Receives saline placebo 15 minutes prior to Rapacuronium administration.
-
Treatment Group (n=X): Receives Diphenhydramine (1 mg/kg, IV) and Cimetidine (5 mg/kg, IV) or Famotidine (0.5 mg/kg, IV) 15 minutes prior to Rapacuronium administration.
-
-
Rapacuronium Administration: Administer this compound (e.g., 1.5 mg/kg) as an IV bolus over 30 seconds.
-
Hemodynamic Monitoring: Continuously record MAP and HR from 5 minutes before Rapacuronium administration to 30 minutes post-administration.
-
Data Analysis: Compare the maximum changes in MAP and HR from baseline between the control and treatment groups.
Protocol 2: Prevention of Vagal-Mediated Bradycardia During Rapacuronium Administration in a Rat Model
Objective: To assess the effectiveness of anticholinergic pre-treatment in preventing bradycardia during surgical stimulation in rats receiving Rapacuronium.
Materials:
-
This compound for injection
-
Atropine or Glycopyrrolate
-
Anesthetized, ventilated Sprague-Dawley rats
-
Hemodynamic monitoring equipment (for HR and ECG)
Methodology:
-
Animal Preparation: Anesthetize and mechanically ventilate the rats as per your approved protocol.
-
Group Allocation:
-
Control Group (n=X): Receives saline placebo 5 minutes prior to Rapacuronium administration.
-
Treatment Group (n=X): Receives Atropine (0.04 mg/kg, IV) or Glycopyrrolate (0.01 mg/kg, IV) 5 minutes prior to Rapacuronium administration.
-
-
Rapacuronium and Stimulation: Administer this compound (e.g., 1.0 mg/kg, IV). Five minutes after neuromuscular blockade is established, apply a standardized surgical stimulus known to elicit a vagal response (e.g., peritoneal traction).
-
Hemodynamic Monitoring: Continuously record HR and ECG from before drug administration until 15 minutes after the surgical stimulus.
-
Data Analysis: Compare the incidence and severity of bradycardia between the control and treatment groups following the surgical stimulus.
Visualizations
Caption: Histamine Signaling Pathway in Cardiovascular System.
Caption: Vagal Reflex Arc and Mitigation by Anticholinergics.
Caption: Preclinical Cardiovascular Safety Assessment Workflow.
References
- 1. Investigation of the Cardiac Effects of Pancuronium, Rocuronium, Vecuronium, and Mivacurium on the Isolated Rat Atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The parasympatholytic effects of atropine sulfate and glycopyrrolate in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hemodynamic effects of rapacuronium in patients with coronary artery disease: succinylcholine and vecuronium compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
Technical Support Center: Identifying and Mitigating Rapacuronium Bromide Interference in Fluorescent Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Rapacuronium Bromide in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescent assays?
This compound is a now-withdrawn aminosteroid (B1218566) neuromuscular blocking agent.[1][2] Like many complex organic molecules, it has the potential to interfere with fluorescence-based assays through mechanisms such as autofluorescence (the compound's intrinsic fluorescence) and fluorescence quenching (reduction of the fluorescent signal of a probe).[3][4] Such interference can lead to false-positive or false-negative results, compromising the integrity of your experimental data.
Q2: What are the primary mechanisms of interference to be aware of?
The two main interference mechanisms are:
-
Autofluorescence: this compound may absorb light at the excitation wavelength of your assay's fluorophore and emit its own fluorescence at the emission wavelength, leading to an artificially high signal.[3]
-
Fluorescence Quenching: this compound might absorb the excitation light intended for your fluorophore or absorb the emitted light from the fluorophore, a phenomenon known as the inner filter effect. This results in a lower-than-expected fluorescence signal.
Q3: How can I determine if this compound is interfering with my assay?
The most effective way to identify interference is by running a set of control experiments. A crucial control is a "compound-only" measurement, where you measure the fluorescence of this compound in the assay buffer without your target molecule or fluorescent probe. A significant signal in this control is indicative of autofluorescence. To test for quenching, you can measure the fluorescence of your known fluorophore with and without the presence of this compound. A decrease in the fluorophore's signal suggests a quenching effect.
Q4: What are the general strategies to minimize or eliminate interference from this compound?
Several strategies can be employed:
-
Run Control Wells: Always include wells with this compound alone and your fluorescent probe alone to establish baseline fluorescence and quenching effects.
-
Spectral Shift: If this compound is autofluorescent, consider switching to a fluorophore with excitation and emission wavelengths that are spectrally distinct ("red-shifted") from the interference spectrum of the compound.
-
Lower Compound Concentration: If permissible by the experimental design, reducing the concentration of this compound can minimize its interference effects.
-
Data Correction: For moderate interference, it may be possible to subtract the background fluorescence from the compound-only controls.
Troubleshooting Guides
This guide provides a structured approach to identifying and resolving common issues related to this compound interference in fluorescence assays.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Unexpectedly high fluorescence signal in wells containing this compound. | The compound is autofluorescent at the assay's excitation and emission wavelengths. | 1. Run a compound-only control: Measure the fluorescence of this compound in the assay buffer at the assay wavelengths.2. Perform a spectral scan: Determine the excitation and emission spectra of this compound to identify its fluorescence profile.3. Red-shift the assay: Switch to a fluorophore with excitation and emission wavelengths outside of this compound's fluorescence range. |
| Lower than expected fluorescence signal in the presence of this compound. | The compound is quenching the fluorescence signal of the assay's fluorophore. | 1. Run a quenching control: Measure the fluorescence of the assay fluorophore with and without this compound.2. Check for inner filter effect: Measure the absorbance spectrum of this compound to see if it overlaps with the fluorophore's excitation or emission wavelengths.3. Decrease compound concentration: If possible, lower the concentration of this compound to reduce quenching. |
| High variability in replicate wells containing this compound. | The compound may have poor solubility and be precipitating out of solution at the tested concentrations. | 1. Visually inspect the assay plate: Look for any signs of precipitation or turbidity in the wells.2. Determine solubility: Test the solubility of this compound in your specific assay buffer. |
Experimental Protocols
Protocol 1: Determining the Autofluorescence Spectrum of this compound
Objective: To measure the excitation and emission spectra of this compound to identify its intrinsic fluorescent properties.
Materials:
-
This compound
-
Assay Buffer
-
Spectrofluorometer or fluorescence microplate reader with spectral scanning capabilities
-
Black, opaque microplates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the highest concentration used in your experiments.
-
Create a serial dilution of this compound in the assay buffer.
-
In a black microplate, add the different concentrations of this compound to individual wells. Include wells with only the assay buffer to serve as a blank.
-
Emission Scan: a. Set the spectrofluorometer to a fixed excitation wavelength (e.g., 350 nm). b. Scan the emission spectrum across a broad range (e.g., 400-700 nm). c. Repeat this for several excitation wavelengths across the UV and visible spectrum.
-
Excitation Scan: a. From the emission scans, identify the wavelength of maximum emission. b. Set the emission wavelength to this maximum and scan a range of excitation wavelengths (e.g., 250-500 nm).
-
Data Analysis: Plot the emission and excitation spectra to determine the wavelengths of maximum excitation and emission for this compound.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
Assay Fluorophore (at the concentration used in the assay)
-
Assay Buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of the assay fluorophore in the assay buffer at the final assay concentration.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells containing only the fluorophore and assay buffer (no this compound).
-
Incubate the plate under the same conditions as your primary assay.
-
Measure the fluorescence intensity using the specific excitation and emission wavelengths for your fluorophore.
-
Data Analysis: Compare the fluorescence intensity of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates a quenching effect.
Visualizations
Caption: A logical workflow for troubleshooting fluorescence assay interference.
Caption: Mechanisms of compound interference in fluorescence assays.
References
Technical Support Center: Rapacuronium Bromide Washout in Tissue Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rapacuronium (B1238877) Bromide in in vitro tissue preparations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Rapacuronium Bromide?
This compound is a non-depolarizing aminosteroid (B1218566) neuromuscular blocking agent.[1] It acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane of the motor endplate.[2] By blocking the binding of acetylcholine, it prevents depolarization of the motor endplate, leading to muscle paralysis.[2] It is characterized by a rapid onset of action and a short duration of effect in clinical settings.[3][4]
Q2: Are there off-target effects of Rapacuronium to consider during washout?
Yes, this compound is also known to be an allosteric modulator of muscarinic acetylcholine receptors (mAChRs). It displays a higher affinity for M2 muscarinic receptors compared to M3 receptors. This can be a confounding factor in tissues where muscarinic receptor activity is relevant, and researchers should ensure washout is complete to avoid misinterpretation of data. The blockade of prejunctional M2 receptors can lead to an increased release of acetylcholine, which might influence the neuromuscular junction.
Q3: How long should I perform the washout for this compound?
There is no universally defined washout time for Rapacuronium in in vitro preparations, as it depends on several factors including tissue type, drug concentration, and the volume and flow rate of the washing buffer. However, given its rapid equilibration between plasma and the site of effect, a thorough and consistent washout procedure should be effective. A general recommendation for isolated tissue preparations is to allow for an equilibration period of at least 15 minutes with at least one wash before adding any drug, and to extend this to 30-40 minutes for better stability. For washout of an agonist, it is recommended to use at least twice the bath volume. For a competitive antagonist like Rapacuronium, a more extensive washout with multiple buffer changes over a period of 20-30 minutes is a reasonable starting point.
Q4: Can I use a reversal agent to expedite the washout process in my tissue preparation?
In clinical settings, acetylcholinesterase inhibitors like neostigmine (B1678181) are used to reverse the effects of non-depolarizing neuromuscular blockers. Neostigmine increases the concentration of acetylcholine at the neuromuscular junction, which then competes with Rapacuronium, accelerating recovery. While this is a possibility for in vitro preparations, it introduces another pharmacological agent into the system. For most experimental designs aiming to study the direct effects of Rapacuronium, a simple washout with physiological buffer is preferred to avoid the confounding effects of a reversal agent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete recovery of muscle contraction after washout. | 1. Insufficient washout time or volume: Residual Rapacuronium is still bound to nAChRs. 2. Tissue fatigue: Prolonged or high-frequency stimulation can lead to a decline in muscle contractile force. 3. Change in buffer conditions: Alterations in pH, temperature, or ion concentrations can affect tissue viability. | 1. Increase the duration of the washout and the number of buffer changes. Ensure the entire volume of the organ bath is replaced with each wash. 2. Reduce the frequency and/or intensity of electrical stimulation. Allow for a longer recovery period between stimulations. 3. Verify the composition, pH, and temperature of the physiological salt solution. Ensure consistent and adequate oxygenation (e.g., with 95% O2/5% CO2). |
| Variability in washout effectiveness between experiments. | 1. Inconsistent washout procedure: Differences in timing, volume, or technique of buffer changes. 2. Differences in tissue preparations: Biological variability between animals or even different tissue strips from the same animal. 3. Drug solution instability: Degradation of the this compound stock solution. | 1. Standardize the washout protocol meticulously. Use a consistent method, such as overflow washing, for a defined period. 2. Randomize the application of different treatments and use appropriate statistical controls. 3. Prepare fresh drug solutions for each experiment. |
| Unexpected tissue responses during washout (e.g., contraction). | 1. "Washout responses": Can sometimes be observed, possibly due to rapid changes in the ionic environment. 2. Off-target effects: Muscarinic receptor modulation by Rapacuronium could lead to complex responses in some tissues. | 1. Instead of a single large-volume wash, try several short bursts of washing. 2. Consider the potential role of muscarinic receptors in your tissue preparation and interpret results with caution. Pre-treatment with a muscarinic antagonist (if appropriate for the experimental design) could help elucidate this. |
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for muscarinic receptors, which may be relevant for understanding potential off-target effects.
| Receptor Subtype | IC50 (μM) |
| M2 Muscarinic Receptor | 5.10 ± 1.5 |
| M3 Muscarinic Receptor | 77.9 ± 11 |
| Data from a competitive radioligand binding study. |
Experimental Protocols
Protocol for Washout of this compound in an Isolated Phrenic Nerve-Hemidiaphragm Preparation
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
-
Tissue Preparation:
-
Isolate the phrenic nerve-hemidiaphragm from a rat as per standard laboratory procedures.
-
Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 32-37°C and bubbled with 95% O2 / 5% CO2.
-
Connect the phrenic nerve to stimulating electrodes and the diaphragm to a force transducer to record isometric contractions.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 30-40 minutes, with occasional washing of the organ bath with fresh buffer.
-
Apply a basal resting tension to the muscle.
-
Stimulate the phrenic nerve with supramaximal stimuli at a low frequency (e.g., 0.1 Hz) to establish a stable baseline of twitch contractions.
-
-
Application of this compound:
-
Once a stable baseline is achieved, add the desired concentration of this compound to the organ bath.
-
Continue stimulation and record the inhibition of twitch height until a steady-state block is achieved.
-
-
Washout Procedure:
-
Initiate the washout by continuously overflowing the organ bath with fresh, pre-warmed, and oxygenated physiological salt solution.
-
Alternatively, perform repeated discrete washes by draining and refilling the organ bath. A minimum of 3-5 complete volume changes is recommended as a starting point.
-
Continue the washout for a defined period (e.g., 20-30 minutes), while continuously recording the recovery of the twitch response.
-
Ensure the washout is continued until the twitch height returns to the pre-drug baseline level.
-
Visualizations
References
- 1. Washout Volume Phrenic Nerve Blockade [anesthesiologynews.com]
- 2. Neuromuscular Blockade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: a review of its use in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of this compound, a new short-acting neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Potency Showdown: A Comparative Analysis of Rapacuronium Bromide and Rocuronium
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the neuromuscular blocking agents Rapacuronium Bromide and Rocuronium. This analysis is supported by experimental data to delineate the potency and mechanistic profiles of these two aminosteroid (B1218566) compounds at the nicotinic acetylcholine (B1216132) receptor.
Executive Summary
This guide delves into the in vitro potency of this compound and Rocuronium, two non-depolarizing neuromuscular blocking agents. While both act as competitive antagonists at the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction, their potencies differ significantly in a laboratory setting. This comparison is crucial for understanding their pharmacological profiles and guiding further research and development in the field of neuromuscular blockers.
Potency at the Nicotinic Acetylcholine Receptor
The primary mechanism of action for both Rapacuronium and Rocuronium is the competitive antagonism of acetylcholine (ACh) at the nicotinic receptors on the muscle end-plate, thereby preventing muscle contraction.[1][2] In vitro studies are essential for determining the direct interaction and potency of these drugs at the receptor level, independent of physiological factors present in in vivo studies.
A key in vitro method for evaluating the potency of such antagonists is the use of Xenopus laevis oocytes expressing specific subtypes of the nAChR. By employing the two-electrode voltage clamp technique, researchers can measure the inhibition of acetylcholine-induced currents by varying concentrations of the antagonist, allowing for the determination of the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency.
The following table summarizes the in vitro potency of this compound and Rocuronium on the adult muscle-type nicotinic acetylcholine receptor (ε-nAChR).
| Compound | Receptor Subtype | In Vitro Potency (IC50) | Reference |
| This compound | ε-nAChR | 80.3 nM | [3] |
| Rocuronium Bromide | ε-nAChR | Potency similar to d-tubocurarine (higher than Rapacuronium) | [3] |
Based on this in vitro data, Rocuronium Bromide demonstrates a higher potency for the adult muscle-type nicotinic acetylcholine receptor compared to this compound.[3]
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the interpretation and replication of in vitro potency data. The following protocols are foundational for the comparative analysis of neuromuscular blocking agents.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is a cornerstone for studying the pharmacology of ion channels, including the nicotinic acetylcholine receptor.
Objective: To determine the IC50 value of a neuromuscular blocking agent by measuring its inhibitory effect on acetylcholine-evoked currents in nAChR-expressing oocytes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are microinjected with complementary RNAs (cRNAs) encoding the subunits of the desired nicotinic acetylcholine receptor subtype (e.g., the adult muscle form composed of α, β, δ, and ε subunits). The oocytes are then incubated for 2-7 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a standard saline solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV) using a voltage-clamp amplifier.
-
-
Agonist and Antagonist Application:
-
A baseline current is established.
-
Acetylcholine (the agonist) is applied at a fixed concentration (e.g., a concentration that elicits a submaximal response, EC20) to evoke an inward current.
-
After washing out the agonist, the oocyte is pre-incubated with varying concentrations of the antagonist (Rapacuronium or Rocuronium) for a set period.
-
Acetylcholine is then co-applied with the antagonist, and the resulting inhibited current is measured.
-
-
Data Analysis: The percentage of inhibition for each antagonist concentration is calculated relative to the control acetylcholine-evoked current. A concentration-response curve is generated, and the IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
Signaling Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling events at the neuromuscular junction and the mechanism of competitive antagonism by Rapacuronium and Rocuronium.
Caption: Neuromuscular Junction Signaling Pathway.
Caption: Competitive Antagonism at the nAChR.
Conclusion
The in vitro data clearly indicates that Rocuronium Bromide is a more potent antagonist at the adult muscle-type nicotinic acetylcholine receptor than this compound. This difference in potency is a critical factor influencing their clinical dose requirements and pharmacological profiles. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational understanding for researchers engaged in the study of neuromuscular blocking agents and the development of novel therapeutics in this class. Further in vitro studies, such as radioligand binding assays to determine binding affinity (Ki), could provide additional quantitative data to complement these functional potency assessments.
References
Comparative Analysis of Rapacuronium Bromide's Antagonistic Activity at Nicotinic Receptors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Neuromuscular Blocking Properties of Rapacuronium (B1238877) Bromide in Comparison to Other Nicotinic Receptor Antagonists.
Rapacuronium bromide is a non-depolarizing neuromuscular blocking agent that functions as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) located at the neuromuscular junction.[1] Its primary mechanism of action involves competing with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on these receptors, thereby preventing the initiation of muscle contraction.[1] This guide provides a comparative overview of this compound's performance against other neuromuscular blockers, supported by available experimental data and detailed methodologies.
Comparative Pharmacodynamics
The clinical efficacy of neuromuscular blocking agents is often characterized by their potency (effective dose, ED), onset of action, and duration of action. Rapacuronium is noted for its rapid onset and short duration of action, which made it a candidate for procedures requiring rapid tracheal intubation.[2][3]
| Parameter | This compound | Rocuronium Bromide | Vecuronium Bromide | Pancuronium Bromide | Cisatracurium Besilate |
| ED95 (µg/kg) | ~1000[4] | 322.1 | 39.9 | 58.1 | ~50 |
| Onset of Action | Rapid | Rapid | Intermediate | Slow | Intermediate |
| Duration of Action | Short | Intermediate | Intermediate | Long | Intermediate |
| Primary Metabolism | Hepatic | Primarily hepatic | Hepatic | Hepatic with renal excretion | Hofmann elimination and ester hydrolysis |
Note: ED95 (95% effective dose) is the dose required to produce a 95% suppression of the first twitch of the train-of-four (TOF) stimulation. A lower ED95 indicates higher potency. The less potent a drug, the more molecules are administered for an equipotent effect, which can contribute to a faster onset of action.
Antagonistic Activity at Nicotinic Receptors: Experimental Data
Direct comparative data on the binding affinities (Ki) or inhibitory concentrations (IC50) of this compound at nicotinic receptors alongside other neuromuscular blockers in a single study is limited in the readily available literature. However, the potency (as indicated by ED95) provides an indirect measure of its antagonistic activity at the neuromuscular junction. The interaction of these antagonists with the nicotinic receptor is complex, involving binding to two non-identical ligand-binding sites on the muscle-type nAChR.
Experimental Protocols
Validating the antagonistic activity of compounds like this compound at nicotinic receptors involves a combination of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
Competitive radioligand binding assays are a standard method to determine the binding affinity (Ki) of a compound for a receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the nicotinic acetylcholine receptor.
Materials:
-
Receptor Source: Membranes prepared from tissues rich in muscle-type nAChRs (e.g., Torpedo electric organ) or cell lines expressing the desired nAChR subtype.
-
Radioligand: A high-affinity radiolabeled antagonist for the muscle-type nAChR, such as [³H]-epibatidine or ¹²⁵I-α-bungarotoxin.
-
Test Compounds: this compound and other neuromuscular blockers for comparison.
-
Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and pellet the membranes by centrifugation. Wash the pellets and resuspend in fresh buffer.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the reaction to reach equilibrium, typically for 60-120 minutes at a controlled temperature.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Assays (Two-Electrode Voltage Clamp)
Electrophysiological techniques directly measure the functional consequences of antagonist binding on receptor activity.
Objective: To determine the inhibitory concentration (IC50) of a test compound by measuring the reduction in acetylcholine-induced currents in cells expressing nAChRs.
Materials:
-
Expression System: Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing the adult muscle-type nAChR (subunits α1, β1, δ, ε).
-
Agonist: Acetylcholine (ACh).
-
Test Compounds: this compound and other neuromuscular blockers.
-
Recording Equipment: A two-electrode voltage clamp setup for oocytes or a patch-clamp setup for mammalian cells.
-
Perfusion System: To rapidly apply and wash out solutions.
Procedure:
-
Cell Preparation: Inject Xenopus oocytes with cRNA encoding the nAChR subunits or transfect mammalian cells with the corresponding plasmids.
-
Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Agonist Application: Apply a fixed concentration of ACh to elicit an inward current.
-
Antagonist Application: Co-apply varying concentrations of the test compound with the same concentration of ACh and measure the resulting current.
-
Data Analysis: Plot the percentage of current inhibition against the concentration of the test compound to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in validating the antagonistic activity of this compound, the following diagrams are provided.
Figure 1. Simplified signaling pathway of the nicotinic acetylcholine receptor at the neuromuscular junction and the antagonistic action of this compound.
References
A Comparative Analysis of Rapacuronium Bromide and Vecuronium on Muscle Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neuromuscular blocking agents Rapacuronium (B1238877) Bromide and Vecuronium, focusing on their effects on muscle contractility. The information presented is supported by experimental data from clinical trials and scholarly articles to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds. It is important to note that Rapacuronium Bromide (formerly known as Raplon) was withdrawn from the market in many countries due to the risk of fatal bronchospasm.[1]
Executive Summary
This compound and Vecuronium are both aminosteroid, non-depolarizing neuromuscular blocking agents (NMBAs) that induce muscle relaxation by competitively antagonizing acetylcholine (B1216132) at the nicotinic receptors of the motor endplate.[2][3] While their fundamental mechanism of action is similar, their pharmacodynamic profiles, particularly regarding onset and duration of action, differ significantly. Rapacuronium was developed as a rapid-onset, short-acting alternative to succinylcholine (B1214915) for tracheal intubation.[4][5] In contrast, Vecuronium is characterized as an intermediate-acting agent. This guide will delve into a quantitative comparison of their effects on muscle contractility, outline the experimental protocols used for their assessment, and visually represent their shared signaling pathway and the experimental workflow.
Quantitative Data Comparison
The following table summarizes the key pharmacodynamic parameters of this compound and Vecuronium, providing a clear comparison of their effects on muscle contractility. Data is compiled from various clinical studies.
| Pharmacodynamic Parameter | This compound | Vecuronium | Key Findings and Citations |
| Typical Intubating Dose | 1.5 - 2.5 mg/kg | 0.08 - 0.1 mg/kg | Doses are selected to achieve optimal conditions for tracheal intubation. |
| Onset of Action | Rapid (~60-90 seconds) | Slower (~150-180 seconds) | Rapacuronium exhibits a significantly faster onset of action compared to Vecuronium. |
| Clinical Duration (Time to 25% T1 Recovery) | Short (~15 minutes) | Intermediate (~25-40 minutes) | The clinical duration of Rapacuronium is considerably shorter than that of Vecuronium. One study noted a clinical duration of 13.7 +/- 5.3 minutes for Rapacuronium (1.5 mg/kg) versus 43.2 +/- 13.2 minutes for Vecuronium (0.1 mg/kg). |
| Recovery Index (Time from 25% to 75% T1 Recovery) | ~13 minutes | Similar to or slightly longer than Rapacuronium in some contexts | Studies comparing recovery indices have shown variability, with some suggesting similar times between aminosteroids like rocuronium (B1662866) and vecuronium. A study on rapacuronium reported a mean 25-75% T1 recovery index of 13 (7) minutes. |
| Mechanism of Action | Competitive antagonist at nicotinic acetylcholine receptors | Competitive antagonist at nicotinic acetylcholine receptors | Both drugs prevent acetylcholine from binding to its receptor at the neuromuscular junction, thereby inhibiting muscle depolarization and contraction. |
T1 refers to the first twitch of the Train-of-Four (TOF) stimulation.
Experimental Protocols
The assessment of neuromuscular blockade by agents like Rapacuronium and Vecuronium relies on standardized and objective measurement techniques. The most common methods involve monitoring the muscular response to peripheral nerve stimulation.
Neuromuscular Monitoring using Train-of-Four (TOF) Stimulation
A cornerstone of assessing neuromuscular blockade is the use of a peripheral nerve stimulator to deliver a series of electrical impulses, most commonly in a pattern known as Train-of-Four (TOF).
Objective: To quantify the degree of neuromuscular blockade by observing the fade in muscle twitch response to four successive electrical stimuli.
Procedure:
-
Electrode Placement: Surface electrodes are placed over a peripheral motor nerve, typically the ulnar nerve at the wrist or the facial nerve. The skin should be cleaned prior to placement to ensure good conductivity.
-
Supramaximal Stimulation: A supramaximal electrical stimulus (a current level above which no further increase in twitch response is observed) is determined for the individual patient before the administration of the neuromuscular blocking agent.
-
TOF Stimulation: A series of four supramaximal stimuli is delivered at a frequency of 2 Hz (i.e., four stimuli in two seconds).
-
Measurement: The response of the corresponding muscle (e.g., adductor pollicis for the ulnar nerve) is measured. This can be done qualitatively by visual or tactile assessment of the twitches, or quantitatively using methods like acceleromyography or electromyography.
-
Data Interpretation:
-
TOF Count: The number of observed twitches (out of four) provides a qualitative measure of the block depth. A disappearance of the fourth twitch corresponds to approximately 75% receptor blockade, while the absence of all four twitches indicates a deep block.
-
TOF Ratio: In quantitative monitoring, the ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1) is calculated. A TOF ratio of ≥ 0.9 is generally considered evidence of adequate recovery from neuromuscular blockade.
-
Electromyography (EMG)
Electromyography (EMG) is a quantitative method used to measure the electrical activity of a muscle in response to nerve stimulation. It is considered a highly accurate method for monitoring neuromuscular function.
Objective: To record the compound muscle action potential (CMAP) as a direct measure of neuromuscular transmission.
Procedure:
-
Stimulating Electrodes: Placed over the motor nerve as in TOF stimulation.
-
Recording Electrodes: Two recording electrodes are placed over the belly of the muscle innervated by the stimulated nerve (e.g., the adductor pollicis). A reference electrode is placed on the tendon.
-
Stimulation and Recording: The nerve is stimulated (often with a TOF pattern), and the resulting CMAP is recorded by the electrodes.
-
Data Analysis: The amplitude of the CMAPs is measured. The TOF ratio is calculated based on the amplitudes of the four consecutive CMAPs. EMG is less susceptible to motion artifacts and provides a more direct measure of neuromuscular transmission compared to acceleromyography.
Mandatory Visualizations
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the competitive antagonism of acetylcholine (ACh) by Rapacuronium and Vecuronium at the postsynaptic nicotinic receptors of the neuromuscular junction.
Caption: Mechanism of action of Rapacuronium and Vecuronium at the neuromuscular junction.
Experimental Workflow for Assessing Muscle Contractility
This diagram outlines the typical workflow for a clinical study comparing the effects of neuromuscular blocking agents on muscle contractility.
Caption: Experimental workflow for comparative analysis of neuromuscular blocking agents.
Conclusion
Both this compound and Vecuronium are effective non-depolarizing neuromuscular blocking agents that act through competitive antagonism at the nicotinic acetylcholine receptor. The primary distinction in their effect on muscle contractility lies in their pharmacodynamic profiles. Rapacuronium offers a rapid onset and short duration of action, which made it a candidate for procedures requiring rapid tracheal intubation. However, its association with severe bronchospasm led to its withdrawal from the market. Vecuronium remains a widely used agent with an intermediate onset and duration of action, suitable for a broader range of surgical procedures. The choice between such agents in a clinical or research setting is dictated by the required speed of onset and desired duration of neuromuscular blockade, alongside a thorough consideration of the drug's safety profile. The experimental protocols outlined, particularly quantitative neuromuscular monitoring, are essential for the safe and effective study and use of these compounds.
References
- 1. From revival to routine: electromyography-based neuromuscular monitoring in contemporary anesthesia practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openanesthesia.org [openanesthesia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Vecuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of this compound, a new short-acting neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Species-Specific Sensitivity to Rapacuronium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the species-specific differences in sensitivity to Rapacuronium (B1238877) Bromide (ORG 9487), a rapid-onset, short-acting, non-depolarizing neuromuscular blocking agent. Understanding these differences is critical for the accurate translation of preclinical data to clinical settings. This document summarizes key pharmacodynamic and pharmacokinetic parameters across several species, details the experimental protocols used to obtain this data, and illustrates the underlying metabolic pathways. Although once considered a potential alternative to succinylcholine, Rapacuronium was withdrawn from the market in many countries due to safety concerns, primarily related to bronchospasm.[1]
Executive Summary
Rapacuronium Bromide exhibits significant species-specific variations in potency and clearance. Notably, primates (monkeys and humans) are considerably more sensitive to its neuromuscular blocking effects than felines. The primary metabolic route for Rapacuronium is hydrolysis to its active 3-hydroxy metabolite, a process not dependent on the Cytochrome P450 enzyme system.[2] The accumulation of this active metabolite, which is eliminated less efficiently than the parent compound, can lead to a prolonged neuromuscular block, particularly in cases of renal impairment.[3]
Pharmacodynamic Comparison
The potency of Rapacuronium, as indicated by the dose required to produce 95% twitch depression (ED95), varies significantly across species. Monkeys are the most sensitive species among the preclinical models evaluated, displaying a potency approximately three times higher than that observed in cats. Humans show a high sensitivity, with an ED95 comparable to that of monkeys.
| Parameter | Human (Adult) | Monkey (Rhesus) | Cat | Dog |
| ED95 (mg/kg) | ~0.75[4] | ~0.8 (estimated) | ~2.1 (estimated) | N/A |
| Onset Time | ~1-1.5 min[1] | 1.5 - 1.9 min | 1.5 - 1.9 min | N/A |
| Clinical Duration | 15 - 30 min | Short (Suxamethonium-like) | Short (Suxamethonium-like) | N/A |
| Cardiovascular Effects | Hypotension, Tachycardia | Minimal | Vagolytic effects | Small and transient hemodynamic effects |
N/A: Data not available from the reviewed sources. Estimated values for monkey and cat are based on the reported relative potency to vecuronium.
Pharmacokinetic Comparison
Pharmacokinetic data for Rapacuronium in non-human species is limited in the available literature. The primary mechanism of clearance is through hydrolysis to its 3-hydroxy metabolite.
| Parameter | Human | Monkey | Cat | Dog |
| Clearance | ~0.45 L/h/kg | N/A | N/A | N/A |
| Volume of Distribution (Vd) | ~0.3 L/kg | N/A | N/A | N/A |
| Primary Metabolism | Hydrolysis to 3-hydroxy metabolite | N/A | N/A | N/A |
N/A: Data not available from the reviewed sources.
Mechanism of Action and Metabolism
Rapacuronium acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors on the motor endplate, preventing acetylcholine from binding and thus causing muscle relaxation. Its metabolism is a key factor in its pharmacokinetic profile.
Experimental Protocols
The data presented in this guide are derived from in vivo studies in anesthetized animals and clinical trials in humans. Below are generalized experimental protocols typical for the evaluation of neuromuscular blocking agents.
1. In Vivo Animal Studies (Cat, Monkey, Dog)
-
Animal Preparation: Animals are anesthetized, typically with an agent like pentobarbitone or a combination of alphaxalone/alphadolone, and anesthesia is maintained throughout the experiment. The trachea is intubated, and animals are artificially ventilated to maintain normal blood gas levels. Core body temperature is maintained at 37-38°C.
-
Neuromuscular Block Monitoring: The sciatic or ulnar nerve is stimulated supramaximally with single twitches (e.g., at 0.1 Hz) or a train-of-four (TOF) stimulus. The resulting muscle contraction (e.g., of the tibialis anterior or adductor pollicis muscle) is measured using a force-displacement transducer. The percentage of twitch height reduction from baseline after drug administration is used to quantify the degree of neuromuscular block.
-
Cardiovascular Monitoring: Arterial blood pressure is monitored via a catheter placed in a carotid or femoral artery. Heart rate is derived from the arterial pressure wave or an electrocardiogram (ECG).
-
Drug Administration: Rapacuronium is administered intravenously as a bolus dose or a cumulative infusion to determine the dose-response relationship and calculate the ED95.
2. Human Clinical Trials
-
Patient Population: Adult or pediatric patients (ASA physical status I or II) undergoing elective surgery requiring general anesthesia and muscle relaxation.
-
Anesthesia: Anesthesia is induced and maintained with standard anesthetic agents (e.g., propofol, nitrous oxide, and an opioid).
-
Neuromuscular Monitoring: Similar to animal studies, neuromuscular function is monitored using acceleromyography or mechanomyography of the adductor pollicis muscle following ulnar nerve stimulation (TOF or single twitch).
-
Data Collection: The primary endpoints include the time to maximum neuromuscular block (onset) and the time from drug administration until the recovery of the T1 twitch height to 25% of baseline (clinical duration). Cardiovascular parameters and any adverse events, such as signs of histamine (B1213489) release or bronchospasm, are also recorded.
Factors Contributing to Species-Specific Sensitivity
The observed differences in sensitivity to Rapacuronium can be attributed to a combination of pharmacodynamic and pharmacokinetic factors.
References
- 1. Pharmacokinetics and pharmacodynamics of rocuronium in patients with and without renal failure | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 2. acuc.berkeley.edu [acuc.berkeley.edu]
- 3. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response and onset/offset characteristics of rapacuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
Rapacuronium Bromide: A Comparative Analysis of its Interaction with M2 and M3 Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Rapacuronium Bromide, a non-depolarizing neuromuscular blocking agent, was withdrawn from clinical use due to a high incidence of fatal bronchospasm.[1][2] Subsequent research has focused on elucidating the mechanism behind this adverse effect, revealing a complex and differential interaction with M2 and M3 muscarinic acetylcholine (B1216132) receptors (mAChRs). This guide provides a comprehensive comparison of the effects of this compound on these two receptor subtypes, supported by experimental data and detailed methodologies.
Differential Receptor Affinity and Functional Effects
Rapacuronium exhibits a notable selectivity for the M2 muscarinic receptor over the M3 subtype. This preferential antagonism of M2 receptors, which are primarily located on presynaptic parasympathetic nerves in the airways, is believed to be a key factor in the drug's propensity to cause bronchoconstriction.[2][3] By blocking these inhibitory autoreceptors, Rapacuronium enhances the release of acetylcholine (ACh), which then acts on the M3 receptors on airway smooth muscle, leading to contraction.[3]
Quantitative Analysis of Receptor Binding and Function
The following tables summarize the quantitative data from various studies investigating the interaction of this compound with M2 and M3 muscarinic receptors.
| Binding Affinity Data (Competitive Radioligand Binding Assays) | |
| Parameter | This compound |
| M2 Receptor IC50 | 5.10 ± 1.5 µM |
| M3 Receptor IC50 | 77.9 ± 11 µM |
| Selectivity (M3 IC50 / M2 IC50) | ~15-fold |
IC50 (half maximal inhibitory concentration) values represent the concentration of Rapacuronium required to displace 50% of the radioligand from the receptor.
| Functional Antagonism Data (Organ Bath Experiments) | |
| Parameter | This compound |
| M2 Receptor Affinity | 50-fold higher than for M3 |
| Functional [³⁵S]GTPγS Binding Assay Data | |
| Parameter | This compound |
| M2 Receptor EC50 (inhibition of [³⁵S]GTPγS binding) | 28 µM |
| M3 Receptor EC50 (inhibition of [³⁵S]GTPγS binding) | 76 µM |
EC50 (half maximal effective concentration) values in this context represent the concentration of Rapacuronium causing a half-maximal effect on [³⁵S]GTPγS binding.
Interestingly, while acting as a competitive antagonist at M2 receptors, Rapacuronium has been shown to exhibit complex allosteric effects at the M3 receptor. At clinically relevant concentrations, it can act as a positive allosteric modulator, potentiating the effect of acetylcholine and leading to an augmented contractile response in airway smooth muscle.
Signaling Pathways of M2 and M3 Muscarinic Receptors
The differential effects of this compound can be better understood by examining the distinct signaling pathways coupled to M2 and M3 receptors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on M2 and M3 muscarinic receptors.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a compound for a specific receptor.
Objective: To determine the half maximal inhibitory concentration (IC50) of this compound for M2 and M3 muscarinic receptors.
Materials:
-
Membrane preparations from cells stably expressing either human M2 or M3 muscarinic receptors.
-
Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, [³H]-QNB (at a concentration near its Kd), and varying concentrations of this compound.
-
To determine non-specific binding, a separate set of wells will contain the membrane preparation, [³H]-QNB, and a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubate the plates at room temperature to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Functional Organ Bath Assay
This assay measures the contractile or relaxant effect of a compound on isolated tissue.
Objective: To assess the functional antagonism of this compound at M2 and M3 muscarinic receptors in airway smooth muscle.
Materials:
-
Guinea pig tracheal rings.
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (aerated with 95% O₂ / 5% CO₂).
-
Acetylcholine (ACh).
-
This compound.
-
Electrical field stimulation (EFS) electrodes.
Procedure for M3 Receptor Antagonism:
-
Mount the tracheal rings in the organ baths containing Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Generate a cumulative concentration-response curve to ACh to determine the baseline contractile response mediated by M3 receptors.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a specific concentration of this compound for a set period.
-
Generate a second cumulative concentration-response curve to ACh in the presence of Rapacuronium.
-
A rightward shift in the concentration-response curve indicates competitive antagonism at the M3 receptor.
Procedure for M2 Receptor Antagonism:
-
Mount the tracheal rings as described above.
-
Induce a submaximal contraction with a low concentration of a contractile agent.
-
Apply electrical field stimulation (EFS) to elicit cholinergic nerve-mediated contractions. The magnitude of these contractions is modulated by presynaptic M2 autoreceptors.
-
In the presence of an M2 receptor antagonist like Rapacuronium, the inhibitory effect of the autoreceptors is blocked, leading to an augmented contractile response to EFS.
-
The degree of augmentation of the EFS-induced contraction is a measure of the M2 receptor antagonism.
Conclusion
The evidence strongly indicates that this compound exhibits a differential effect on M2 and M3 muscarinic receptors. Its preferential antagonism of inhibitory M2 autoreceptors, coupled with a positive allosteric modulation of contractile M3 receptors, provides a compelling mechanistic explanation for the clinically observed bronchospasm. This understanding is crucial for the development of safer neuromuscular blocking agents and highlights the importance of comprehensive receptor subtype profiling in drug discovery.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A mechanism for rapacuronium-induced bronchospasm: M2 muscarinic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapacuronium preferentially antagonizes the function of M2 versus M3 muscarinic receptors in guinea pig airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Kinetics of Rapacuronium Bromide and Other Aminosteroid Neuromuscular Blocking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding kinetics of the aminosteroid (B1218566) neuromuscular blocking agent, Rapacuronium (B1238877) Bromide, with other drugs in its class, including Rocuronium, Vecuronium (B1682833), and Pancuronium (B99182). The information presented is supported by available experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the molecular interactions that govern the clinical performance of these agents.
Introduction to Aminosteroid Neuromuscular Blockers
Aminosteroid neuromuscular blocking agents are a class of drugs that cause skeletal muscle relaxation by competitively antagonizing nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1] By binding to these receptors, they prevent the neurotransmitter acetylcholine from initiating muscle contraction.[2] The clinical efficacy of these drugs, particularly their onset and duration of action, is intrinsically linked to their binding kinetics—specifically, the rates at which they associate with (k_on) and dissociate from (k_off) the nAChR. A faster onset of action is generally associated with a rapid association rate, while a shorter duration of action is linked to a faster dissociation rate.
Rapacuronium Bromide was developed as a rapid-onset, short-acting neuromuscular blocker.[3] Understanding its binding kinetics in comparison to other commonly used aminosteroids is crucial for elucidating the structure-activity relationships that lead to these desired clinical properties.
Comparative Binding Kinetics
The following table summarizes the available quantitative data on the binding kinetics of this compound and other selected aminosteroids at the nicotinic acetylcholine receptor. It is important to note that direct comparative studies measuring the association (k_on) and dissociation (k_off) rates for all these compounds under identical experimental conditions are limited in the publicly available literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental methodologies employed.
| Drug | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Affinity (Kd) (nM) | Onset of Action | Duration of Action |
| This compound | Data not available | Data not available | Data not available | Rapid | Short |
| Rocuronium Bromide | Data not available | Data not available | Data not available | Rapid | Intermediate |
| Vecuronium Bromide | Data not available | Data not available | ~1-2 nM[4] | Intermediate | Intermediate |
| Pancuronium Bromide | Data not available | Data not available | ~10 nM[5] | Slow | Long |
Note: The absence of specific k_on and k_off values for Rapacuronium and Rocuronium in readily available literature highlights a gap in the publicly accessible data for a direct kinetic comparison. The affinity (Kd) is a ratio of k_off to k_on and provides a measure of the overall binding strength.
While specific kinetic rate constants are not uniformly available, the clinical observations of rapid onset for Rapacuronium and Rocuronium suggest a high effective association rate at the neuromuscular junction. The shorter duration of action of Rapacuronium compared to Rocuronium and Vecuronium implies a faster dissociation rate.
Experimental Protocols
The determination of binding kinetics for neuromuscular blocking agents typically involves sophisticated biophysical techniques such as radioligand binding assays and electrophysiological methods like the patch-clamp technique.
Radioligand Binding Assay
This technique is a gold standard for quantifying the binding of a ligand to its receptor.
Objective: To determine the affinity (Kd) and binding kinetics (kon and koff) of an unlabeled aminosteroid (competitor) by measuring its ability to compete with a radiolabeled ligand for binding to the nAChR.
Methodology:
-
Receptor Preparation: Membranes expressing nicotinic acetylcholine receptors are isolated from a suitable source, such as the electric organ of Torpedo species or cultured cells expressing the receptor.
-
Radioligand Selection: A high-affinity radiolabeled antagonist for the nAChR, such as [³H]-epibatidine or α-bungarotoxin, is chosen.
-
Competition Binding Assay:
-
A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled aminosteroid (e.g., Rapacuronium).
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filter is quantified using a scintillation counter.
-
-
Kinetic Experiments:
-
Association Rate (k_on): The binding of the radioligand is measured at different time points in the presence of the unlabeled competitor. The rate at which the competitor slows down the binding of the radioligand is used to calculate its k_on.
-
Dissociation Rate (k_off): The receptor-radioligand complex is formed first. Then, an excess of the unlabeled aminosteroid is added to prevent re-binding of the radioligand, and the rate at which the radioligand dissociates from the receptor is measured over time.
-
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and can be used to infer the binding and unbinding of channel blockers.
Objective: To measure the effect of aminosteroids on the function of single nAChR channels and determine the kinetics of channel blockade.
Methodology:
-
Cell Preparation: Cells expressing nAChRs (e.g., myotubes or oocytes injected with receptor subunit cRNAs) are used.
-
Patch-Clamp Recording: A glass micropipette with a very small tip is sealed onto the surface of the cell membrane, isolating a small "patch" of the membrane containing one or more nAChR channels.
-
Agonist Application: A known concentration of acetylcholine is applied to the patch to open the nAChR channels, and the resulting ionic current is recorded.
-
Antagonist Application: The aminosteroid is then applied to the patch, and the changes in the frequency and duration of channel openings are recorded.
-
Data Analysis: The kinetics of the block (how quickly the channels are blocked and unblocked) can be analyzed to estimate the association and dissociation rates of the aminosteroid from the receptor channel.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the competitive antagonism at the nicotinic acetylcholine receptor and a typical experimental workflow for determining binding kinetics.
Caption: Competitive antagonism of aminosteroids at the nAChR.
Caption: Workflow for a radioligand binding assay.
Conclusion
This compound was designed to have a rapid onset and short duration of action, clinical characteristics that are highly dependent on its binding kinetics at the nicotinic acetylcholine receptor. While direct comparative data on its association and dissociation rates with other aminosteroids are not extensively available in the literature, its clinical profile suggests a rapid k_on and k_off. The experimental protocols described, such as radioligand binding assays and patch-clamp electrophysiology, are the foundational methods for elucidating these critical kinetic parameters. Further research providing a side-by-side comparison of the binding kinetics of Rapacuronium and other aminosteroids using these techniques would be invaluable for a more complete understanding of their structure-activity relationships and for the rational design of future neuromuscular blocking agents.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. anesthesiaservicesutah.com [anesthesiaservicesutah.com]
- 3. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Additive inhibition of nicotinic acetylcholine receptors by corticosteroids and the neuromuscular blocking drug vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open channel and competitive block of nicotinic receptors by pancuronium and atracurium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Recovery Times: Rapacuronium Bromide Versus Other Short-Acting Neuromuscular Blocking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the recovery time associated with Rapacuronium (B1238877) Bromide, a non-depolarizing neuromuscular blocking agent, in comparison to other short-acting relaxants. Rapacuronium was developed as a potential alternative to succinylcholine (B1214915) for rapid sequence intubation, offering a fast onset of action.[1][2] However, it was later withdrawn from the market due to safety concerns, specifically the risk of fatal bronchospasm.[2][3] This guide presents a detailed analysis of its recovery profile, supported by experimental data, to inform future research and drug development in the field of neuromuscular pharmacology.
Quantitative Comparison of Recovery Parameters
The following table summarizes the key pharmacodynamic parameters related to the recovery from neuromuscular blockade induced by Rapacuronium Bromide and other short-acting relaxants. The data is compiled from various clinical trials.
| Muscle Relaxant | Dose | Onset of Action (minutes) | Clinical Duration (minutes) | Time to T1 Recovery (minutes) | Time to TOF Ratio >0.7/0.9 (minutes) |
| This compound | 1.5 mg/kg | 1.2 - 1.8[4] | 10.2 - 16.5 | 8.0 | 34.2 (to 0.7) |
| 1.5 mg/kg | ~1.65 | 12 | - | 31 (to >0.9) | |
| 1.5 mg/kg | - | 15 | - | - | |
| Succinylcholine | 1.0 mg/kg | 0.8 - 1.2 | 10 - 15 | 5.7 | - |
| Rocuronium (B1662866) Bromide | 0.6 mg/kg | - | 35.95 | - | 46.60 |
| Mivacurium (B34715) Chloride | 0.25 mg/kg | ~2.6 | 21 | - | 20 (to >0.9) |
T1 Recovery: Time for the first twitch of the Train-of-Four (TOF) to return. TOF Ratio: The ratio of the fourth to the first twitch in a TOF stimulation, a measure of neuromuscular recovery.
Experimental Protocols
The data presented in this guide is derived from prospective, randomized clinical trials involving adult patients (ASA physical status I-III) undergoing elective surgery.
Anesthesia Induction and Maintenance: Anesthesia was typically induced with intravenous agents such as fentanyl and propofol (B549288). Maintenance of anesthesia was achieved with either a propofol infusion or inhaled anesthetics like desflurane, sevoflurane, or isoflurane, often in combination with nitrous oxide in oxygen.
Drug Administration: Following the induction of anesthesia, patients were randomly assigned to receive an intravenous bolus of one of the neuromuscular blocking agents at the doses specified in the table above.
Neuromuscular Blockade Monitoring: The primary method for assessing the onset, duration, and recovery from neuromuscular blockade was acceleromyography or electromyography of the adductor pollicis muscle in response to supramaximal stimulation of the ulnar nerve. The Train-of-Four (TOF) stimulation pattern was ubiquitously employed. Key parameters recorded included:
-
Onset Time: Time from drug administration to maximal suppression of the first twitch (T1) of the TOF.
-
Clinical Duration: Time from drug administration until the reappearance of the third twitch (T3) of the TOF or recovery of T1 to 25% of its baseline value.
-
Recovery Index: Time taken for T1 to recover from 25% to 75% of its baseline value.
-
Time to TOF Ratio > 0.7 or > 0.9: Time from drug administration until the ratio of the fourth twitch (T4) to the first twitch (T1) reached a value of 0.7 or 0.9, indicating adequate recovery of neuromuscular function.
Visualizing Experimental and Physiological Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for comparing neuromuscular blocking agents and the signaling pathway at the neuromuscular junction.
Experimental workflow for comparing neuromuscular blocking agents.
Signaling pathway at the neuromuscular junction.
Discussion
This compound demonstrated a rapid onset of action, comparable to succinylcholine, making it a potential candidate for rapid sequence intubation. However, its recovery profile, while shorter than intermediate-acting agents like rocuronium, was consistently longer than that of succinylcholine. Spontaneous recovery from rapacuronium-induced blockade could be prolonged, and the administration of a reversal agent like neostigmine (B1678181) was often necessary to expedite recovery.
In comparative trials, the clinical duration of Rapacuronium (1.5 mg/kg) was approximately 10-16 minutes, whereas succinylcholine's duration was shorter. When compared to other non-depolarizing agents, rapacuronium had a shorter duration of action than rocuronium and mivacurium at clinically relevant doses.
It is crucial to note that the clinical use of Rapacuronium was halted due to a significant risk of severe, sometimes fatal, bronchospasm. The proposed mechanism for this adverse effect involves the blockade of M2 muscarinic receptors on presynaptic parasympathetic nerves, leading to an increased release of acetylcholine and subsequent M3 receptor-mediated bronchoconstriction.
Conclusion
While this compound offered a rapid onset of neuromuscular blockade, its recovery time was longer than that of succinylcholine, the gold standard for rapid sequence intubation. Although its recovery was faster than some other non-depolarizing agents, the significant safety concerns associated with its use ultimately led to its withdrawal from the market. The data and experimental protocols presented in this guide offer valuable insights for the development of future short-acting neuromuscular blocking agents, emphasizing the critical need to balance a rapid recovery profile with a high safety margin. Future research should focus on developing agents with an ultra-short duration of action and a favorable safety profile, devoid of the adverse effects that limited the clinical utility of Rapacuronium.
References
- 1. Clinical pharmacology of this compound, a new short-acting neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: a review of its use in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacodynamic Analysis of Rapacuronium Bromide and Its Primary Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic properties of the neuromuscular blocking agent Rapacuronium (B1238877) Bromide and its principal active metabolite, 3-desacetyl-rapacuronium (ORG 9488). The information presented is supported by experimental data to assist researchers in understanding the clinical implications and structure-activity relationships of this compound.
Executive Summary
Rapacuronium Bromide is a rapid-onset, short-acting, non-depolarizing aminosteroid (B1218566) neuromuscular blocker.[1] It undergoes hydrolysis to form an active metabolite, 3-desacetyl-rapacuronium (also referred to as the 3-hydroxy metabolite or ORG 9488), which exhibits greater potency and a slower onset of action compared to the parent drug.[2] The presence of this active metabolite can lead to a prolongation of the neuromuscular block, particularly with repeated doses or in patients with renal impairment.[2] A significant and ultimately fatal side effect associated with rapacuronium was bronchospasm, a phenomenon linked to its interaction with muscarinic receptors.[1]
Neuromuscular Blocking Potency
The neuromuscular blocking effects of Rapacuronium and its metabolite have been quantified using pharmacodynamic modeling. The table below summarizes key parameters from a study involving intravenous infusion in human subjects.
| Parameter | This compound | 3-desacetyl-rapacuronium (ORG 9488) |
| ED₉₀ (mg/kg) | 1.03 | 0.46 |
| EC₅₀ (mcg/mL) | 4.44 | 2.06 |
| kₑ₀ (1/minute) | 0.44 | 0.10 |
ED₉₀: The dose required to produce 90% suppression of the first twitch (T1) of the adductor pollicis muscle. EC₅₀: The plasma concentration required to produce 50% of the maximum effect. kₑ₀: The first-order rate constant for the equilibration of drug between plasma and the effect site.
Muscarinic Receptor Affinity and Bronchospasm
A critical pharmacodynamic difference lies in the interaction with muscarinic acetylcholine (B1216132) receptors, which is believed to be the mechanism behind rapacuronium-induced bronchospasm. Rapacuronium exhibits a significantly higher affinity for M2 muscarinic receptors compared to M3 receptors.[3] Blockade of prejunctional M2 autoreceptors on parasympathetic nerves in the airways leads to increased acetylcholine release, which then acts on M3 receptors on airway smooth muscle, causing constriction.
| Receptor Subtype | This compound IC₅₀ (μM) |
| M2 Muscarinic Receptor | 5.10 ± 1.5 |
| M3 Muscarinic Receptor | 77.9 ± 11 |
IC₅₀: The concentration of a drug that inhibits a specific biological or biochemical function by 50%.
Signaling Pathway of Rapacuronium-Induced Bronchospasm
Caption: Mechanism of rapacuronium-induced bronchospasm.
Experimental Protocols
Determination of Neuromuscular Blockade via Mechanomyography
Objective: To quantify the degree of neuromuscular block by measuring the isometric contraction of the adductor pollicis muscle in response to ulnar nerve stimulation.
Procedure:
-
The subject's arm is immobilized and a preload of 200-300g is applied to the thumb.
-
Supramaximal stimulation is delivered to the ulnar nerve at the wrist using surface electrodes.
-
The isometric force of adduction of the thumb is measured by a force transducer.
-
A Train-of-Four (TOF) stimulation pattern is applied, consisting of four supramaximal stimuli at a frequency of 2 Hz.
-
The twitch tension of the four responses (T1, T2, T3, and T4) is recorded.
-
The degree of neuromuscular block is quantified by the TOF ratio (T4/T1).
Train-of-Four (TOF) Neuromuscular Monitoring
Objective: To assess the depth of neuromuscular blockade during anesthesia.
Procedure:
-
Place two electrodes over the path of the ulnar nerve on the subject's wrist. The distal electrode is placed at the flexor crease, and the proximal electrode is positioned 1-2 cm away.
-
Connect the nerve stimulator to the electrodes, with the negative (black) lead attached to the distal electrode and the positive (red) lead to the proximal electrode.
-
Administer a series of four electrical stimuli in a two-second period (2 Hz frequency).
-
Observe and count the number of thumb twitches (adductor pollicis muscle contractions). The number of twitches corresponds to the degree of receptor blockade.
-
The TOF ratio, the ratio of the amplitude of the fourth twitch to the first, is used to quantify residual neuromuscular blockade. A TOF ratio of ≥ 0.9 is generally considered adequate for recovery.
Experimental Workflow for Neuromuscular Blockade Assessment
References
Safety Operating Guide
Proper Disposal of Rapacuronium Bromide: A Guide for Laboratory Professionals
The safe handling and disposal of Rapacuronium Bromide, a neuromuscular blocking agent, are critical for ensuring laboratory safety, regulatory compliance, and environmental protection. Improper disposal can lead to significant risks to public health and the environment.[1] This guide provides detailed, step-by-step procedures for the proper disposal of this compound in a research setting, adhering to established safety protocols for hazardous pharmaceutical compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, personnel must be thoroughly familiar with the substance's Safety Data Sheet (SDS). The following precautions are essential to minimize exposure and maintain a safe laboratory environment.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles. A face shield is recommended if there is a risk of splashes.[2][3] |
| Ventilation | Always handle this compound in a well-ventilated area. A certified chemical fume hood should be used for any procedure that may generate dust or aerosols.[4] |
| General Handling | Avoid all contact with eyes and skin and prevent the inhalation of dust, mists, or vapors. Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after any procedure. |
| Storage | Store the compound in a secure, locked location in a tightly closed container. |
Regulatory-Compliant Disposal Protocol
This compound must be disposed of as hazardous pharmaceutical waste through an approved waste disposal plant. This ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Never dispose of this compound via household garbage or by flushing it down a sink or toilet.
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is the first critical step. Different types of waste must be collected in separate, dedicated containers.
-
Solid Waste: Place unused or expired pure compounds directly into a designated hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Contaminated Consumables: Items such as weighing papers, pipette tips, and gloves that have come into contact with the compound should be collected in a separate, sealed plastic bag or container labeled as hazardous waste.
-
Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container.
Step 2: Container Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Pharmaceutical Waste".
-
The full chemical name: "this compound".
-
Appropriate hazard symbols (e.g., "Toxic").
-
The accumulation start date.
Step 3: Storage Pending Disposal
Store all sealed and labeled hazardous waste containers in a secure, designated area away from general laboratory traffic and incompatible materials. This storage area should be locked to prevent unauthorized access.
Step 4: Final Disposal
Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company. These contractors are equipped to handle and transport pharmaceutical waste according to federal and state regulations, typically employing high-temperature incineration to ensure complete destruction. Ensure all required documentation, such as waste manifests, is completed accurately.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment, including gloves, lab coat, and eye/face protection.
-
Contain and Clean: For liquid spills, cover with an inert absorbent material (e.g., kitty litter, vermiculite). For solid spills, gently sweep the material to avoid generating dust.
-
Collect Waste: Carefully scoop the absorbed material or swept powder into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water, and collect the contaminated cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup process.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste streams.
Caption: Workflow for the segregated disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
